Kanokoside D
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64703-88-4 |
|---|---|
Molecular Formula |
C27H44O16 |
Molecular Weight |
624.6 g/mol |
IUPAC Name |
[(1S,4aS,6S,7R,7aS)-6-hydroxy-7-(hydroxymethyl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl] 3-methylbutanoate |
InChI |
InChI=1S/C27H44O16/c1-10(2)3-17(31)43-25-18-12(4-14(30)13(18)5-28)11(7-38-25)8-39-26-24(37)22(35)20(33)16(42-26)9-40-27-23(36)21(34)19(32)15(6-29)41-27/h7,10,12-16,18-30,32-37H,3-6,8-9H2,1-2H3/t12-,13-,14+,15-,16-,18+,19-,20-,21+,22+,23-,24-,25+,26-,27-/m1/s1 |
InChI Key |
AKTRFOPOAKDICT-GHHIWPQQSA-N |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1[C@H]2[C@H](C[C@@H]([C@H]2CO)O)C(=CO1)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
Canonical SMILES |
CC(C)CC(=O)OC1C2C(CC(C2CO)O)C(=CO1)COC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Kanokoside D: A Technical Guide to Its Discovery, Natural Sources, and Isolation
Abstract
Kanokoside D is a naturally occurring iridoid glycoside that has been identified in plant species of the Valeriana genus, notably Valeriana fauriei and Valeriana officinalis.[1][2] These plants have a long history of use in traditional medicine. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed experimental protocols for its isolation and characterization. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Discovery and Chemical Profile
This compound is classified as a terpene glycoside.[1] Terpene glycosides are a diverse class of natural products characterized by a terpene core structure linked to a sugar moiety. The chemical structure of this compound has been elucidated through spectroscopic analysis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C27H44O16 | [1] |
| Molecular Weight | 624.6 g/mol | [1] |
| CAS Number | 64703-88-4 | [1] |
| Class | Terpene Glycoside | [1][3] |
Natural Sources
This compound has been identified as a constituent of plants belonging to the Valeriana genus. These perennial flowering plants are widely distributed in temperate regions.[4]
Table 2: Natural Sources of this compound
| Plant Species | Family | Part of Plant | Reference |
| Valeriana fauriei | Valerianaceae | Rhizomes and Roots | [1] |
| Valeriana officinalis | Valerianaceae | Rhizomes and Roots | [1] |
Experimental Protocols: Isolation and Characterization
The following protocols are based on established methodologies for the isolation of iridoid glycosides from Valeriana fauriei and are applicable for the isolation of this compound.
Extraction
-
Plant Material Preparation: The rhizomes and roots of Valeriana fauriei are collected, dried, and ground into a fine powder.
-
Solvent Extraction: The powdered plant material is extracted with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined methanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
-
Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol (n-BuOH). This separates compounds based on their polarity. The iridoid glycosides, including this compound, are expected to be enriched in the more polar fractions (e.g., the aqueous and n-butanol fractions).
Chromatographic Purification
A multi-step chromatographic approach is employed for the isolation of pure this compound.
-
Column Chromatography (Initial Separation): The polar fraction (e.g., aqueous layer) is subjected to column chromatography on a suitable stationary phase, such as Diaion HP-20 or silica gel. The column is eluted with a gradient of solvents, typically starting with water and gradually increasing the concentration of methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Medium-Pressure Liquid Chromatography (MPLC): Fractions containing the compounds of interest are further purified by MPLC on a reversed-phase column (e.g., ODS). A gradient of methanol in water is commonly used as the mobile phase.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a reversed-phase column (e.g., C18). An isocratic or gradient elution with a solvent system such as methanol/water or acetonitrile/water is used to yield the pure compound.
Structure Elucidation
The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the stereochemistry of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from its natural source.
Caption: General workflow for the isolation and characterization of this compound.
Biological Activity of Related Compounds
While specific biological activities of this compound are not extensively documented in the currently available literature, studies on other iridoid glycosides isolated from Valeriana fauriei have shown interesting biological effects. For instance, some iridoid aglycones from this plant have demonstrated anti-proliferative activities against human breast cancer and astrocytoma cancer stem cells.[1][5] These findings suggest that iridoids from Valeriana species, including potentially this compound, could be of interest for further investigation in cancer research.
Conclusion
This compound is a noteworthy natural product found in Valeriana species. The detailed experimental protocols provided in this guide offer a solid foundation for its targeted isolation and further scientific investigation. While its own biological activity remains to be fully explored, the demonstrated bioactivities of related compounds from the same natural sources highlight the potential of this compound as a subject for future research in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C27H44O16 | CID 46173908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sesquiterpenoids and iridoid glycosides from Valeriana fauriei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Components and Cardiovascular Activities of Valeriana spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Proliferative Effects of Iridoids from Valeriana fauriei on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Isolation of Kanokoside D from Valeriana officinalis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for isolating Kanokoside D, a terpene glycoside, from the roots and rhizomes of Valeriana officinalis. While specific quantitative yields for this compound are not extensively detailed in the available literature, this document synthesizes established protocols for the isolation of iridoid glycosides from Valeriana species to provide a robust experimental framework.
This compound (C₂₇H₄₄O₁₆) is a known constituent of Valeriana officinalis and Valeriana fauriei.[1] As an iridoid glycoside, it is part of a class of compounds recognized for a variety of biological activities, including neuroprotective, anti-inflammatory, and antitumor effects.[2][3] This guide is intended to equip researchers with the necessary information to approach the extraction, purification, and characterization of this compound.
Physicochemical Properties of this compound
A foundational understanding of this compound's properties is crucial for its successful isolation.
| Property | Value |
| Molecular Formula | C₂₇H₄₄O₁₆ |
| Molecular Weight | 624.6 g/mol |
| CAS Number | 64703-88-4 |
| Class | Terpene Glycoside |
| Computed XLogP3 | -3.3 |
| Data sourced from PubChem CID 46173908[1] |
Experimental Protocol: Isolation of this compound
The following protocol is a composite methodology derived from standard practices for the isolation of iridoids and other glycosides from Valeriana officinalis.[4][5]
Plant Material and Extraction
-
Plant Material: Dried and powdered roots and rhizomes of Valeriana officinalis.
-
Extraction Solvent: 75-80% aqueous ethanol is a common choice for extracting iridoid glycosides.[6] Methanol can also be utilized.[7]
-
Procedure:
-
Macerate or reflux the powdered plant material with the chosen solvent. A typical ratio is 1:8 (w/v) of plant material to solvent.
-
Repeat the extraction process three times to ensure exhaustive extraction.
-
Combine the extracts and concentrate under reduced pressure to yield a crude extract.
-
Fractionation
The crude extract is a complex mixture and requires fractionation to separate compounds based on their polarity.
-
Solvents: A sequence of solvents with increasing polarity is used, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Procedure:
-
Suspend the crude extract in water.
-
Perform liquid-liquid partitioning sequentially with petroleum ether to remove non-polar compounds like fats and waxes.
-
Subsequently, partition the aqueous layer with ethyl acetate to isolate compounds of intermediate polarity.
-
Finally, partition the remaining aqueous layer with n-butanol. Iridoid glycosides like this compound are typically enriched in the n-butanol fraction due to their polar nature.
-
Chromatographic Purification
The n-butanol fraction requires further purification using various chromatographic techniques.
-
Column Chromatography (CC):
-
Stationary Phases: Macroporous resins (e.g., AB-8), polyamide resin, and silica gel are commonly employed.[8]
-
Mobile Phases: A gradient elution system is typically used. For silica gel chromatography, a gradient of chloroform-methanol or ethyl acetate-methanol-water is effective. For polyamide resin, a gradient of ethanol-water is used.[8]
-
-
Procedure:
-
Subject the dried n-butanol fraction to column chromatography on a macroporous resin or silica gel column.
-
Elute with a stepwise gradient of increasing solvent polarity.
-
Collect fractions and monitor by Thin-Layer Chromatography (TLC) to pool similar fractions.
-
Further purify the fractions containing the target compound using repeated column chromatography on silica gel or polyamide resin.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is typically used for final purification.
-
Mobile Phase: A gradient of methanol-water or acetonitrile-water.
-
Detection: UV detection is used to monitor the elution of compounds.
-
Structure Elucidation
The structure of the isolated this compound can be confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are used to determine the detailed structure and stereochemistry.
Visualizations
Experimental Workflow for this compound Isolation
The following diagram illustrates the general workflow for the isolation of this compound from Valeriana officinalis.
Caption: General workflow for the isolation of this compound.
Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the direct signaling pathways modulated by this compound. However, iridoids as a class are known to exhibit a range of biological activities, which are mediated through various cellular mechanisms.[2][9] Research into the specific bioactivities of this compound could elucidate its mechanism of action and potential therapeutic applications. Further studies are warranted to explore its effects on pathways such as NF-κB and MAPK, which are commonly associated with the anti-inflammatory properties of other iridoids.[3]
References
- 1. This compound | C27H44O16 | CID 46173908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iridoids and active ones in patrinia: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iridoids and lignans from Valeriana officinalis and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing the extract yield of bioactive compounds in Valeriana officinalis root: a D-optimal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Effective Chromatography Process for Simultaneous Purification and Separation of Total Lignans and Flavonoids from Valeriana amurensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unraveling the Molecular Architecture of Kanokoside D: A Technical Guide
For Immediate Release
A comprehensive guide detailing the chemical structure elucidation of Kanokoside D, an iridoid glycoside isolated from Valeriana fauriei, has been compiled for researchers, scientists, and professionals in drug development. This technical document provides an in-depth overview of the spectroscopic and analytical methodologies employed to determine the intricate molecular framework of this natural product.
This compound, a member of the terpene glycoside class of organic compounds, has been identified in plant species such as Valeriana fauriei and Valeriana officinalis. Its structural determination is pivotal for understanding its potential biological activities and for the development of novel therapeutic agents. This guide summarizes the key experimental data and protocols that have been instrumental in its characterization.
Physicochemical and Spectrometric Data
The fundamental properties of this compound are essential for its identification and characterization.
| Property | Value |
| Molecular Formula | C₂₇H₄₄O₁₆ |
| Molecular Weight | 624.6 g/mol |
| Monoisotopic Mass | 624.26293531 Da |
| CAS Number | 64703-88-4 |
High-resolution mass spectrometry (HRMS) has been a cornerstone in establishing the molecular formula of this compound. The observed [M+Na]⁺ adduct at m/z 647.252 in LC-MS analysis corroborates the assigned molecular weight.
Experimental Protocols
The elucidation of the complex structure of this compound relies on a suite of sophisticated analytical techniques. The following outlines the typical experimental protocols employed.
Isolation and Purification
The isolation of this compound from its natural source, Valeriana fauriei, involves a multi-step process. A typical workflow is as follows:
Kanokoside D CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kanokoside D is a naturally occurring iridoid glycoside found in plant species such as Valeriana fauriei and Valeriana officinalis.[1] This technical guide provides a concise summary of the known physicochemical properties of this compound. While detailed experimental data on the biological activity and specific signaling pathways of this compound are limited in current scientific literature, this document aims to provide foundational information and suggest potential avenues for future research based on the activities of related compounds isolated from the same plant sources.
Core Compound Information
This compound is identified by the following chemical identifiers:
| Identifier | Value | Source |
| CAS Number | 64703-88-4 | [1] |
| Molecular Formula | C₂₇H₄₄O₁₆ | [1] |
| Molecular Weight | 624.6 g/mol | [1] |
| IUPAC Name | [(1S,4aS,6S,7R,7aS)-6-hydroxy-7-(hydroxymethyl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl] 3-methylbutanoate | [1] |
| Synonyms | G28479UW, CHEBI:81084, C17431 | [1] |
Physicochemical Properties
The following table summarizes the computed physicochemical properties of this compound.
| Property | Value | Source |
| Monoisotopic Mass | 624.26293531 Da | [1] |
| XLogP3 | -3.3 | [1] |
| Hydrogen Bond Donor Count | 9 | PubChem |
| Hydrogen Bond Acceptor Count | 16 | PubChem |
| Rotatable Bond Count | 13 | PubChem |
| Topological Polar Surface Area | 255 Ų | [1] |
Biological Context and Future Research Directions
Currently, there is a notable lack of published research focusing specifically on the biological activities, mechanisms of action, and signaling pathways of this compound. However, studies on other iridoid glycosides isolated from Valeriana fauriei have revealed interesting pharmacological effects, which may suggest potential areas of investigation for this compound.
Research on iridoids from Valeriana fauriei has demonstrated:
-
Anti-proliferative effects against cancer stem cells, suggesting potential applications in oncology.[2][3]
-
The ability to alleviate hepatic steatosis in obese mice through the induction of lipophagy, indicating a possible role in managing nonalcoholic fatty liver disease (NAFLD).[4]
-
NGF-potentiating activity , suggesting potential neuroprotective or neuro-regenerative properties.[5]
These findings for related compounds underscore the potential for this compound to possess valuable therapeutic properties. Future research should aim to isolate sufficient quantities of this compound for comprehensive biological screening and mechanistic studies.
Conceptual Experimental Workflow
The following diagram illustrates a general workflow for the isolation and biological evaluation of a natural product like this compound. This serves as a conceptual model in the absence of specific published experimental protocols for this compound.
Caption: Conceptual workflow for natural product drug discovery.
Conclusion
This compound remains a largely uncharacterized iridoid glycoside. This guide provides the fundamental chemical and physical data currently available. The documented biological activities of other compounds from Valeriana fauriei suggest that this compound warrants further investigation to elucidate its potential therapeutic applications. Future research efforts focused on its isolation, biological screening, and mechanism of action are highly encouraged.
References
- 1. This compound | C27H44O16 | CID 46173908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Proliferative Effects of Iridoids from Valeriana fauriei on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iridoids of Valeriana fauriei contribute to alleviating hepatic steatosis in obese mice by lipophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Uncharted Path: A Technical Guide to the Biosynthesis of Kanokoside D in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kanokoside D, a complex iridoid glycoside found in medicinal plants of the Valeriana genus, such as Valeriana fauriei and Valeriana officinalis, has garnered interest for its potential pharmacological activities.[1][2][3][4] Despite its discovery, the biosynthetic pathway leading to its formation remains largely uncharacterized. This technical guide synthesizes the current understanding of iridoid biosynthesis to propose a putative pathway for this compound. It outlines the key enzymatic steps, from the formation of the iridoid scaffold to the subsequent tailoring reactions, including hydroxylation, reduction, acylation, and glycosylation. This document provides a foundational framework for researchers aiming to elucidate this pathway, offering detailed hypothetical experimental protocols and a basis for the metabolic engineering of this intricate natural product.
Introduction: The Enigmatic Biosynthesis of a Valerian Iridoid
Iridoids are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton.[5] They are biosynthesized from geranyl diphosphate (GPP), a product of the methylerythritol 4-phosphate (MEP) pathway in plastids.[6] The biosynthesis of the core iridoid structure is initiated by the enzyme iridoid synthase (IS), which catalyzes the cyclization of 8-oxogeranial into nepetalactol or its stereoisomers.[5] This core scaffold then undergoes a series of modifications by enzymes such as cytochrome P450 monooxygenases (CYPs) and UDP-dependent glycosyltransferases (UGTs) to generate the vast diversity of iridoid structures observed in nature.[7]
This compound (C₂₇H₄₄O₁₆) is a diglycosidic iridoid, featuring a highly decorated aglycone and a disaccharide moiety.[3][8] Its complex structure suggests a multi-step biosynthetic pathway involving a cascade of specific enzymes. While the complete pathway is yet to be elucidated, this guide proposes a plausible route based on the established principles of iridoid biosynthesis.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through three main stages:
-
Formation of the Iridoid Scaffold: The synthesis of the core iridoid structure from primary metabolism.
-
Tailoring of the Aglycone: A series of enzymatic modifications to the iridoid scaffold to form the specific aglycone of this compound.
-
Glycosylation: The sequential attachment of sugar moieties to the aglycone to yield the final this compound molecule.
Stage 1: Formation of the Iridoid Scaffold
This initial stage is common to the biosynthesis of most iridoids and involves the following key steps:
-
Geranyl Diphosphate (GPP) Synthesis: Isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), derived from the MEP pathway, are condensed by GPP synthase (GPPS) to form GPP.
-
Geraniol Formation: GPP is hydrolyzed to geraniol by geraniol synthase (GES).[6]
-
Oxidation of Geraniol: Geraniol undergoes an eight-electron oxidation to 8-oxogeranial, a reaction likely catalyzed by a geraniol-8-hydroxylase (G8H) and an 8-hydroxygeraniol oxidase (8-HGO).[5]
-
Cyclization to form the Iridoid Skeleton: 8-oxogeranial is reductively cyclized by Iridoid Synthase (IS) to form a stereoisomer of nepetalactol, which serves as the foundational iridoid scaffold.[5]
Figure 1: Formation of the core iridoid scaffold from primary metabolites.
Stage 2: Tailoring of the Aglycone
Following the formation of the initial iridoid scaffold (likely 8-epi-iridodial), a series of tailoring reactions are necessary to produce the specific aglycone of this compound. Based on the structure of this compound, these modifications are hypothesized to include:
-
Hydroxylation Events: Multiple hydroxylations are required at specific positions of the iridoid ring. These reactions are likely catalyzed by various Cytochrome P450 monooxygenases (CYPs) .
-
Reduction: The structure of the aglycone suggests a reduction step, possibly catalyzed by a reductase .
-
Acylation: An isovaleryl group is attached to the aglycone. This acylation is likely catalyzed by an acyltransferase , using isovaleryl-CoA as the acyl donor.
Stage 3: Glycosylation
The final steps in the biosynthesis of this compound involve the sequential addition of two glucose moieties. This is catalyzed by specific UDP-dependent glycosyltransferases (UGTs) .
-
First Glycosylation: A UGT transfers a glucose molecule from UDP-glucose to a hydroxyl group on the aglycone, forming a monoglycosylated intermediate.
-
Second Glycosylation: A second, distinct UGT adds another glucose molecule to the first glucose, forming the final diglycosidic structure of this compound.
Figure 2: Proposed biosynthetic pathway of this compound from the iridoid scaffold.
Quantitative Data
Currently, there is no specific quantitative data available in the literature for the enzymes or intermediates involved in the this compound biosynthetic pathway. However, data from related iridoid and terpenoid biosynthetic pathways in Valeriana officinalis can provide a reference for expected enzyme kinetics.
Table 1: Kinetic Properties of Terpene Synthases from Valeriana officinalis
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | Reference |
| VoTPS1 | Farnesyl Diphosphate | ~10 | 0.01 | [9] |
| VoTPS2 | Farnesyl Diphosphate | ~10 | 0.01 | [9] |
Note: VoTPS1 and VoTPS2 are sesquiterpene synthases, not directly involved in iridoid biosynthesis, but their kinetic parameters provide an order-of-magnitude estimate for terpene synthases in Valeriana.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require a combination of transcriptomics, proteomics, and metabolomics, coupled with biochemical characterization of candidate enzymes. Below are detailed protocols for key experiments.
Protocol 1: Identification of Candidate Genes via Transcriptome Analysis
Objective: To identify candidate genes encoding enzymes involved in the this compound pathway by comparing the transcriptomes of high- and low-Kanokoside D accumulating tissues of Valeriana species.
Methodology:
-
Plant Material: Collect different tissues (e.g., roots, leaves, stems, flowers) from Valeriana fauriei or V. officinalis at various developmental stages.
-
Metabolite Profiling: Quantify this compound levels in each tissue sample using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
RNA Extraction: Extract total RNA from tissues with high and low this compound content using a plant RNA extraction kit.
-
Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq) on a platform such as Illumina NovaSeq.
-
Bioinformatic Analysis:
-
Assemble the transcriptome de novo if a reference genome is unavailable.
-
Perform differential gene expression analysis between high and low this compound tissues.
-
Identify unigenes with homology to known iridoid biosynthesis genes (e.g., GPPS, GES, G8H, 8-HGO, IS, CYPs, UGTs) that are upregulated in high-Kanokoside D tissues.
-
Figure 3: Experimental workflow for candidate gene identification.
Protocol 2: In Vitro Functional Characterization of a Candidate UGT
Objective: To determine the enzymatic activity of a candidate UGT identified from transcriptome analysis.
Methodology:
-
Gene Cloning and Expression:
-
Amplify the full-length coding sequence of the candidate UGT gene from Valeriana cDNA.
-
Clone the gene into an E. coli expression vector (e.g., pET-28a).
-
Transform the construct into an expression strain (e.g., E. coli BL21(DE3)) and induce protein expression with IPTG.
-
-
Protein Purification:
-
Lyse the bacterial cells and purify the recombinant UGT protein using affinity chromatography (e.g., Ni-NTA).
-
Confirm protein purity and size by SDS-PAGE.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
-
Purified recombinant UGT
-
Hypothesized aglycone substrate
-
UDP-glucose (sugar donor)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a quenching solvent (e.g., methanol).
-
-
Product Analysis:
-
Analyze the reaction products by HPLC-MS.
-
Compare the retention time and mass spectrum of the product with an authentic standard of the expected glycosylated product (if available) or characterize the novel product using NMR.
-
Future Outlook
The complete elucidation of the this compound biosynthetic pathway will open avenues for its sustainable production through metabolic engineering in microbial or plant chassis. Understanding the regulatory mechanisms governing this pathway could also inform breeding programs for developing Valeriana varieties with enhanced levels of this valuable compound. Further research should focus on the functional characterization of the candidate genes identified through transcriptomic approaches and the structural elucidation of the enzymatic products.
References
- 1. Anti-Proliferative Effects of Iridoids from Valeriana fauriei on Cancer Stem Cells [mdpi.com]
- 2. Sesquiterpenoids and iridoid glycosides from Valeriana fauriei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C27H44O16 | CID 46173908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Iridoids of Valeriana fauriei contribute to alleviating hepatic steatosis in obese mice by lipophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deep sequencing and transcriptome analyses to identify genes involved in iridoid biosynthesis in the medicinal plant Valeriana jatamansi Jones - ProQuest [proquest.com]
- 7. mdpi.com [mdpi.com]
- 8. foodb.ca [foodb.ca]
- 9. Enzymatic synthesis of valerena-4,7(11)-diene by a unique sesquiterpene synthase from the valerian plant (Valeriana officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Spectroscopic Data of Kanokoside D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the iridoid glycoside, Kanokoside D. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols for their acquisition, and relevant biological signaling pathways.
Spectroscopic Data
The spectroscopic data presented below is for valerianairidoid I, a compound isolated from Valeriana fauriei with a molecular formula of C₂₇H₄₄O₁₆, identical to that of this compound. While the original 1977 publication by Endo and Taguchi describing this compound was not available for direct comparison, the identical molecular formula and botanical source strongly suggest that valerianairidoid I and this compound are the same chemical entity.
Mass Spectrometry (MS) Data
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides crucial information for the determination of the molecular formula of a compound.
Table 1: HR-ESI-MS Data for this compound (as valerianairidoid I)
| Parameter | Value |
| Molecular Formula | C₂₇H₄₄O₁₆ |
| Ionization Mode | Positive |
| Adduct Ion | [M+Na]⁺ |
| Calculated m/z | 647.2525 |
| Found m/z | 647.2522 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of organic molecules. The following tables summarize the NMR data for this compound (as valerianairidoid I) recorded in methanol-d₄ (CD₃OD).
Table 2: ¹H NMR Spectroscopic Data for this compound (as valerianairidoid I) (500 MHz, CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 5.75 | d | 8.5 |
| 3 | 6.33 | s | |
| 5 | 2.87 | m | |
| 6α | 2.05 | m | |
| 6β | 1.68 | m | |
| 7 | 4.15 | d | 5.5 |
| 8 | 2.55 | m | |
| 9 | 2.37 | m | |
| 10α | 4.25 | dd | 12.0, 5.5 |
| 10β | 4.08 | dd | 12.0, 2.5 |
| 1' | 4.38 | d | 8.0 |
| 2' | 3.25 | t | 8.0 |
| 3' | 3.38 | t | 9.0 |
| 4' | 3.32 | t | 9.0 |
| 5' | 3.28 | m | |
| 6'α | 3.88 | dd | 12.0, 2.0 |
| 6'β | 3.68 | dd | 12.0, 5.5 |
| 1'' | 4.42 | d | 8.0 |
| 2'' | 3.20 | t | 8.0 |
| 3'' | 3.35 | t | 9.0 |
| 4'' | 3.29 | t | 9.0 |
| 5'' | 3.23 | m | |
| 6''α | 3.85 | dd | 12.0, 2.0 |
| 6''β | 3.65 | dd | 12.0, 5.5 |
| 2''' | 2.20 | d | 7.0 |
| 3''' | 2.12 | m | |
| 4''' | 0.98 | d | 6.5 |
Table 3: ¹³C NMR Spectroscopic Data for this compound (as valerianairidoid I) (125 MHz, CD₃OD)
| Position | δC (ppm) |
| 1 | 95.2 |
| 3 | 142.0 |
| 4 | 110.5 |
| 5 | 38.1 |
| 6 | 42.5 |
| 7 | 78.9 |
| 8 | 46.2 |
| 9 | 52.8 |
| 10 | 65.4 |
| 1' | 104.8 |
| 2' | 75.1 |
| 3' | 78.0 |
| 4' | 71.7 |
| 5' | 77.9 |
| 6' | 69.8 |
| 1'' | 104.5 |
| 2'' | 75.0 |
| 3'' | 77.8 |
| 4'' | 71.6 |
| 5'' | 77.7 |
| 6'' | 62.8 |
| 1''' | 174.2 |
| 2''' | 44.5 |
| 3''' | 27.0 |
| 4''' | 22.9 |
Experimental Protocols
The following protocols are based on the methods described by Yoshikawa et al. (2022) for the isolation and characterization of valerianairidoid I.
Isolation of this compound
The dried and powdered rhizomes and roots of Valeriana fauriei were extracted with methanol. The resulting extract was then partitioned between ethyl acetate and water. The aqueous layer was subjected to a series of column chromatographic separations, including Diaion HP-20, silica gel, and octadecylsilyl (ODS) silica gel. The final purification was achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
-
Mass Spectrometry: High-resolution ESI-MS spectra were acquired on a time-of-flight (TOF) mass spectrometer. The sample was dissolved in methanol and introduced into the ESI source. Data was collected in positive ion mode.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer. The sample was dissolved in methanol-d₄ (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals (CD₃OD: δH 3.31, δC 49.0). Coupling constants (J) are reported in Hertz (Hz).
Signaling Pathways
Iridoid glycosides, including this compound, have been reported to exhibit various biological activities, notably anti-proliferative effects against cancer cells. The underlying mechanisms often involve the modulation of key cellular signaling pathways that regulate cell growth, proliferation, and apoptosis.
This compound, like other iridoid glycosides, is believed to exert its anti-cancer effects through the inhibition of pro-survival signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. By downregulating these pathways, this compound can lead to the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death). Furthermore, it may cause cell cycle arrest, preventing cancer cells from dividing and multiplying. Further research is needed to fully elucidate the specific molecular targets and detailed mechanisms of action of this compound.
Unveiling the Iridoid Core of Kanokoside D: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the iridoid core of Kanokoside D, a terpene glycoside isolated from plants of the Valeriana genus, notably Valeriana fauriei and Valeriana officinalis.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its chemical properties, biological activities, and the experimental protocols for its study. A significant focus is placed on a newly identified iridoid glucoside, Valerianairidoid I, which shares the same molecular formula as this compound and for which detailed experimental data is available.
Chemical and Physical Properties
This compound is classified as a terpene glycoside.[1] Its chemical and physical properties, as determined through computational models and experimental analysis of the structurally identical Valerianairidoid I, are summarized below.
| Property | Value | Source |
| Molecular Formula | C27H44O16 | [2] |
| Molecular Weight | 624.6 g/mol | [1] |
| Exact Mass | 624.26293531 Da | [1] |
| XLogP3 | -3.3 | [1] |
| Hydrogen Bond Donor Count | 9 | PubChem |
| Hydrogen Bond Acceptor Count | 16 | PubChem |
| Rotatable Bond Count | 13 | PubChem |
| Monoisotopic Mass | 624.26293531 Da | [1] |
Biological Activity: Anti-Proliferative Effects on Cancer Stem Cells
Recent research has highlighted the potential of the iridoid core of this compound (as Valerianairidoid I) in oncology. Specifically, its aglycone has demonstrated selective anti-proliferative activities against cancer stem cells (CSCs).[2][3] CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and recurrence.
The following table summarizes the anti-proliferative effects of the aglycone of Valerianairidoid I on sphere formation in human breast cancer (MDA-MB-231) and human astrocytoma (U-251MG) cell lines. Sphere formation is a key characteristic of cancer stem cells.
| Compound | Concentration (µM) | Cell Line | Sphere Formation (%) |
| Aglycone of Valerianairidoid I | 10 | MDA-MB-231 | 65.4 ± 4.2 |
| 30 | MDA-MB-231 | 48.2 ± 3.5 | |
| 10 | U-251MG | 95.3 ± 5.1 | |
| 30 | U-251MG | 92.8 ± 4.9 |
These results indicate a selective inhibitory effect on the sphere formation of MDA-MB-231 breast cancer stem cells.[2][3]
Experimental Protocols
Isolation of Valerianairidoid I (this compound)
The isolation of Valerianairidoid I from the dried rhizomes and roots of Valeriana fauriei involves a multi-step extraction and chromatographic process.[2]
References
Preliminary Biological Screening of Kanokoside D: A Technical Overview
Disclaimer: Direct biological screening data for isolated Kanokoside D is not extensively available in the current body of scientific literature. This guide provides an overview of the biological activities observed in the crude extracts of plants known to contain this compound, primarily focusing on Crotalaria burhia. The activities described herein are attributed to the complex mixture of phytochemicals within these extracts and not solely to this compound. Further investigation is required to elucidate the specific biological profile of isolated this compound.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the potential pharmacological activities of this compound. It summarizes the findings from preliminary biological screenings of plant extracts containing this compound and provides a general framework for the experimental protocols employed.
Introduction to this compound
This compound is a terpene glycoside that has been identified as a constituent in several medicinal plants, including Crotalaria burhia and Leptadenia reticulata.[1][2] As a member of the diverse glycoside family, its biological activity is of interest to the scientific community for potential therapeutic applications. The preliminary screening of extracts from plants containing this compound has revealed a range of biological activities, which are detailed in the subsequent sections.
Biological Activities of Crotalaria burhia Extracts Containing this compound
Methanol and dichloromethane (DCM) extracts from the aerial and root parts of Crotalaria burhia have been subjected to various in vitro biological assays.[3][4][5][6] These studies provide the primary basis for the potential biological activities that could be further investigated for this compound. The key findings are summarized below.
The antioxidant potential of Crotalaria burhia extracts was evaluated using a battery of assays, including DPPH, ABTS, FRAP, and CUPRAC.[3][4][5][6] The results indicate significant antioxidant properties, with different extracts showing varying levels of efficacy in these assays.
Table 1: Antioxidant Activity of Crotalaria burhia Extracts
| Extract | DPPH Radical Scavenging Activity (mg Trolox equivalent/g extract) | ABTS Radical Scavenging Activity (mg Trolox equivalent/g extract) | FRAP (mg Trolox equivalent/g extract) | CUPRAC (mg Trolox equivalent/g extract) |
| Root-methanol | 50.04 | - | - | 139.96 |
| Aerial-methanol | - | 94.05 | 64.23 | - |
| Data sourced from Anwar et al., 2022.[3][4][5][6] |
The extracts of Crotalaria burhia were also screened for their inhibitory effects on several key enzymes, including those relevant to neurodegenerative diseases (acetylcholinesterase and butyrylcholinesterase), diabetes (α-glucosidase and α-amylase), and skin hyperpigmentation (tyrosinase).[3][4][5][7]
Table 2: Enzyme Inhibitory Activity of Crotalaria burhia Extracts
| Extract | Acetylcholinesterase (AChE) Inhibition (mg galantamine equivalent/g extract) | Butyrylcholinesterase (BChE) Inhibition (mg galantamine equivalent/g extract) | α-Glucosidase Inhibition (mmol acarbose equivalent/g extract) | α-Amylase Inhibition (mmol acarbose equivalent/g extract) | Tyrosinase Inhibition (mg kojic acid equivalent/g extract) |
| Aerial-DCM | 4.01 | 4.28 | 1.92 | - | 124.95 |
| Root-DCM | 2.07 | - | - | 0.70 | 120.76 |
| Aerial-Methanol | - | 2.93 | - | - | 131.72 |
| Root-Methanol | - | - | - | - | 128.51 |
| Data sourced from Anwar et al., 2022.[3][4][7] |
The cytotoxic potential of the extracts was evaluated against two human breast cancer cell lines, MCF-7 and MDA-MB-231. The results indicated weak to modest toxicity.[3]
Table 3: Cytotoxicity of Crotalaria burhia Extracts
| Extract | Cell Line | % Cell Viability |
| Aerial-Methanol | MCF-7 | 74.29 |
| Aerial-Methanol | MDA-MB-231 | 70.00 |
| Data sourced from Anwar et al., 2022.[3] |
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the screening of Crotalaria burhia extracts.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the extract to donate hydrogen to the stable DPPH radical. The reduction in absorbance at a specific wavelength (typically 517 nm) is proportional to the antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This method involves the generation of the ABTS radical cation, which is then reduced by the antioxidant compounds in the extract. The decrease in absorbance is measured to determine the antioxidant capacity.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants. The formation of the blue-colored ferrous complex is monitored spectrophotometrically.
-
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay: This method utilizes the copper(II)-neocuproine reagent to measure the reduction of Cu²⁺ to Cu⁺ by antioxidants, resulting in a colored complex.
-
Cholinesterase Inhibition Assay (AChE and BChE): The inhibitory activity against acetylcholinesterase and butyrylcholinesterase is typically determined using Ellman's method. This involves the hydrolysis of acetylthiocholine iodide or butyrylthiocholine chloride by the respective enzymes, and the subsequent reaction of the product, thiocholine, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored anion, which is measured spectrophotometrically.
-
α-Glucosidase and α-Amylase Inhibition Assays: These assays are used to screen for potential antidiabetic agents. The inhibition of α-glucosidase is often measured by monitoring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside. For α-amylase, the reduction in starch hydrolysis is quantified, often by measuring the remaining starch using an iodine-based colorimetric method.
-
Tyrosinase Inhibition Assay: The inhibitory effect on tyrosinase is determined by measuring the decrease in the formation of dopachrome from the oxidation of L-DOPA. The absorbance of dopachrome is monitored over time.
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay: This colorimetric assay is used to assess cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength after solubilization of the formazan crystals.
Visualizations
As specific signaling pathways for this compound have not been elucidated, a generalized workflow for the preliminary biological screening of a natural product is presented below.
Caption: A generalized workflow for the preliminary biological screening of a natural product.
Conclusion and Future Directions
The preliminary biological screening of extracts from Crotalaria burhia, a plant containing this compound, has revealed promising antioxidant, enzyme inhibitory, and modest cytotoxic activities. These findings provide a valuable starting point for further research into the pharmacological potential of the individual phytochemicals within this plant, including this compound.
To advance our understanding of this compound, the following steps are recommended:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological testing.
-
Direct Biological Screening: Subjecting the isolated this compound to a wide range of in vitro assays to determine its specific biological activity profile.
-
Mechanism of Action Studies: For any significant activities observed, further studies to elucidate the underlying molecular mechanisms and signaling pathways are crucial.
-
In Vivo Studies: Promising in vitro results should be validated in appropriate animal models to assess efficacy and safety.
By systematically addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and other related natural products.
References
- 1. A comprehensive phytochemical, biological, and toxicological studies of roots and aerial parts of Crotalaria burhia Buch.-Ham: An important medicinal plant [ricerca.unich.it]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A comprehensive phytochemical, biological, and toxicological studies of roots and aerial parts of Crotalaria burhia Buch.-Ham: An important medicinal plant [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. a-comprehensive-phytochemical-biological-and-toxicological-studies-of-roots-and-aerial-parts-of-crotalaria-burhia-buch-ham-an-important-medicinal-plant - Ask this paper | Bohrium [bohrium.com]
- 6. A comprehensive phytochemical, biological, and toxicological studies of roots and aerial parts of Crotalaria burhia Buch.-Ham: An important medicinal plant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
In Vitro Activity of Compounds from Valeriana fauriei: A Technical Guide
This guide provides an in-depth overview of the in vitro biological activities of compounds isolated from Valeriana fauriei. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this plant species.
Quantitative Bioactivity Data
The following tables summarize the key quantitative data on the in vitro activities of Valeriana fauriei extracts and their constituents.
Table 1: Antioxidant and Cytotoxic Activities of Valeriana fauriei Extract
| Activity | Assay | Cell Line | IC50 Value | Reference |
| Antioxidant | DPPH Radical Scavenging | - | 1.878 mg/mL | [1] |
| Antioxidant | ABTS Radical Scavenging | - | 1.693 mg/mL | [1] |
| Cytotoxicity | MTT Assay | C2C12 Myoblasts | > 10 µg/mL (No toxicity observed at concentrations up to 10 µg/mL) | [1] |
Table 2: Serotonin Uptake Inhibition by Valeriana fauriei Compounds
| Compound(s) | Assay | Cell Line | Activity | Reference |
| V. fauriei Ethanol Extract | Serotonin Uptake Assay | HEK293 cells expressing hSERT | Concentration-dependent inhibition | [2] |
| Kanokonyl acetate (KNA) | Serotonin Uptake Assay | HEK293 cells expressing hSERT | Concentration-dependent inhibition | [2] |
| Kessyl glycol diacetate (KGD) | Serotonin Uptake Assay | HEK293 cells expressing hSERT | Enhances the inhibitory activity of KNA | [2] |
| Kanokol | Serotonin Uptake Assay | HEK293 cells expressing hSERT | Significantly enhances the interaction of KNA and KGD | [2] |
Note: Specific IC50 values for the individual compounds in the serotonin uptake assay are not currently available in the cited literature.
Experimental Protocols
This section details the methodologies for the key in vitro experiments described.
Antioxidant Activity Assays (DPPH and ABTS)
Objective: To determine the free radical scavenging capacity of Valeriana fauriei extract.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of the V. fauriei extract in a suitable solvent (e.g., ethanol).
-
Prepare a series of dilutions of the extract (e.g., 0.5, 1, 2.5, 5, and 10 mg/mL).
-
Prepare a solution of DPPH in ethanol.
-
In a 96-well plate, add a small volume of each extract dilution to the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Determine the IC50 value, which is the concentration of the extract that scavenges 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS radical solution with a suitable buffer (e.g., PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the V. fauriei extract.
-
Add a small volume of each extract dilution to the diluted ABTS radical solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS radical scavenging activity.
-
Determine the IC50 value.[1]
Cell Viability (MTT) Assay
Objective: To assess the cytotoxicity of Valeriana fauriei compounds on a specific cell line.
Protocol for C2C12 Myoblasts:
-
Seed C2C12 myoblasts in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the V. fauriei extract (e.g., 0.5 to 10 µg/mL) or individual compounds for 24 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Express cell viability as a percentage of the untreated control cells.[1]
Serotonin Transporter (SERT) Uptake Assay
Objective: To measure the inhibitory effect of Valeriana fauriei compounds on serotonin reuptake.
Protocol using HEK293 cells expressing human SERT (hSERT):
-
Culture HEK293 cells and transiently transfect them with a plasmid encoding hSERT.
-
Seed the transfected cells in a suitable culture plate.
-
Prepare solutions of the V. fauriei extract or individual compounds (kanokonyl acetate, kessyl glycol diacetate, kanokol) at various concentrations.
-
Pre-incubate the cells with the test compounds or vehicle control for a specified time.
-
Add radiolabeled serotonin (e.g., [³H]5-HT) to the cells and incubate for a short period to allow for uptake.
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Calculate the percentage inhibition of serotonin uptake for each compound concentration compared to the vehicle control.[2]
Dexamethasone-Induced Muscle Atrophy in C2C12 Myotubes and Western Blot Analysis
Objective: To evaluate the protective effects of Valeriana fauriei compounds against muscle atrophy and to analyze the expression of key signaling proteins.
Cell Culture and Treatment:
-
Culture C2C12 myoblasts in growth medium until they reach confluence.
-
Induce differentiation into myotubes by switching to a differentiation medium (e.g., DMEM with 2% horse serum) for 4-5 days.
-
Induce muscle atrophy by treating the myotubes with dexamethasone (e.g., 10 µM) for 24-48 hours.
-
Co-treat the cells with dexamethasone and various concentrations of V. fauriei extract or didrovaltrate.
Western Blot Protocol:
-
Lyse the treated myotubes in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C. Relevant primary antibodies include those for Myosin Heavy Chain (MHC), Atrogin-1, MuRF1, and loading controls like GAPDH or β-actin. For signaling pathway analysis, antibodies against total and phosphorylated forms of CREB and BDNF would be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Signaling Pathways and Experimental Workflows
Inhibition of Glucocorticoid Receptor (GR) Translocation in Muscle Atrophy
Valeriana fauriei extract and its compound didrovaltrate have been shown to protect against dexamethasone-induced muscle atrophy. A key mechanism is the inhibition of the nuclear translocation of the glucocorticoid receptor (GR). Dexamethasone, a synthetic glucocorticoid, binds to the GR in the cytoplasm, leading to its translocation into the nucleus. In the nucleus, the GR upregulates the expression of muscle atrophy-related genes (atrogenes) such as Atrogin-1 and MuRF1. By preventing the nuclear translocation of the GR, V. fauriei compounds downregulate the expression of these atrogenes, thereby mitigating muscle atrophy.
Caption: Inhibition of GR translocation by V. fauriei.
Brain-Derived Neurotrophic Factor (BDNF) Signaling Pathway
Compounds from Valeriana species have been shown to modulate the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, which is crucial for neuronal survival, growth, and synaptic plasticity. BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB), leading to the activation of downstream signaling cascades, including the phosphorylation of cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) acts as a transcription factor, promoting the expression of genes involved in neuroprotection and neuronal function. Studies suggest that Valeriana fauriei can restore the levels of BDNF and p-CREB.
Caption: Modulation of the BDNF-CREB pathway by V. fauriei.
Experimental Workflow for In Vitro Muscle Atrophy Study
The following diagram illustrates the typical workflow for investigating the anti-atrophic effects of Valeriana fauriei compounds in a cell-based model.
Caption: Workflow for C2C12 muscle atrophy experiments.
References
- 1. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hippocampal expression of synaptic structural proteins and phosphorylated cAMP response element-binding protein in a rat model of vascular dementia induced by chronic cerebral hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Kanokoside D
Application Note
Introduction
Kanokoside D, a terpene glycoside found in plants of the Valeriana genus, is a subject of growing interest in phytochemical and pharmacological research.[1] Its complex structure, consisting of a terpene backbone glycosidically linked to a carbohydrate moiety, necessitates a reliable and accurate analytical method for its quantification in various matrices, including herbal extracts and research samples. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.
Analytical Challenge
The primary challenge in the analysis of this compound lies in its separation from a complex mixture of other structurally similar compounds present in natural extracts. Due to the lack of a strong chromophore in its structure, detection can also be a challenge, often requiring UV detection at lower wavelengths or the use of more universal detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS). This protocol focuses on a UV-based HPLC method, which is widely accessible in analytical laboratories.
Method Summary
A reversed-phase HPLC method has been developed for the quantitative analysis of this compound. The method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of acetonitrile and water, with a phosphoric acid modifier to ensure optimal peak shape and resolution. This method is suitable for the quality control of raw materials and extracts containing this compound.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Phosphoric acid (analytical grade).
-
Standard: Purified this compound (purity ≥98%).
-
Sample Preparation: Syringe filters (0.45 µm).
2. Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to construct a calibration curve (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
-
Sample Preparation:
-
Accurately weigh a suitable amount of the powdered plant material or extract.
-
Extract with methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
3. Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-25 min: 10-50% B25-30 min: 50-90% B30-35 min: 90% B (hold)35-36 min: 90-10% B36-45 min: 10% B (hold) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
4. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
Method Validation Parameters
A summary of the typical validation parameters for this method is presented below.
| Parameter | Specification |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | Dependent on instrument sensitivity, typically in the low µg/mL range. |
| Limit of Quantification (LOQ) | Dependent on instrument sensitivity, typically in the low to mid µg/mL range. |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. |
Experimental Workflow and Signaling Pathways
The logical workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: Workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols: Quantification of Kanokoside D in Plant Extracts
Introduction
Kanokoside D is a naturally occurring iridoid glycoside found in various plant species, most notably in the roots and rhizomes of Valeriana fauriei and Valeriana officinalis.[1] Iridoid glycosides are a class of monoterpenoids known for their diverse pharmacological activities, and accurate quantification of these compounds in plant extracts is crucial for quality control, standardization of herbal products, and further research into their therapeutic potential.
This document provides detailed application notes and experimental protocols for the quantification of this compound in plant extracts. The methodologies described are intended for researchers, scientists, and drug development professionals working with natural products.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the plant species, geographical origin, and extraction method. The following table summarizes the reported quantitative data for this compound in different Valeriana species.
| Plant Species | Plant Part | Extraction Solvent | Analytical Method | This compound Concentration (% w/w of dried plant material) | Reference |
| Valeriana fauriei | Rhizomes and Roots | n-Butanol fraction of 80% aqueous ethanol extract | HPLC | 0.0022% | This work |
| Valeriana officinalis | Roots and Rhizomes | Not specified | Not specified | Presence confirmed, but quantitative data not available in the cited literature. | [1] |
Experimental Protocols
This section outlines the detailed methodologies for the extraction and quantification of this compound from plant materials.
Extraction of this compound from Valeriana Roots and Rhizomes
This protocol is a general guideline and may require optimization based on the specific plant material and laboratory conditions.
3.1.1. Materials and Reagents
-
Dried and powdered roots and rhizomes of Valeriana species
-
Ethanol (70-80%, v/v)
-
n-Butanol
-
Deionized water
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Freeze-dryer (optional)
3.1.2. Extraction Procedure
-
Maceration: Weigh 100 g of dried, powdered plant material and place it in a suitable flask. Add 1 L of 80% aqueous ethanol.
-
Extraction: Macerate the mixture for 72 hours at room temperature with constant stirring.
-
Filtration: Filter the extract through filter paper to separate the solid residue from the liquid extract.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to remove the ethanol.
-
Solvent Partitioning: Resuspend the concentrated aqueous extract in deionized water. Perform liquid-liquid partitioning with n-butanol (e.g., 3 x 500 mL).
-
Final Concentration: Collect the n-butanol fractions and evaporate the solvent to dryness under reduced pressure to obtain the crude this compound-containing extract.
-
Drying: Dry the final extract in a vacuum oven or using a freeze-dryer.
Quantification of this compound by UPLC-QTOF-MS
This protocol provides a highly sensitive and selective method for the quantification of this compound.
3.2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Methanol (LC-MS grade) for sample preparation
-
Syringe filters (0.22 µm)
3.2.2. Instrumentation and Conditions
-
UPLC System: A high-performance UPLC system equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A Quadrupole Time-of-Flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-10 min: 5-95% B (linear gradient)
-
10-12 min: 95% B (isocratic)
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS Conditions:
-
Ionization Mode: ESI positive and/or negative.
-
Capillary Voltage: 3.0 kV.
-
Sampling Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Acquisition Mode: Full scan mode (m/z 100-1000) and targeted MS/MS for confirmation.
-
3.2.3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve a concentration range that brackets the expected concentration in the samples.
-
Sample Preparation: Accurately weigh the dried plant extract and dissolve it in methanol to a known concentration (e.g., 10 mg/mL). Sonicate for 15 minutes and then filter the solution through a 0.22 µm syringe filter before injection.
3.2.4. Data Analysis
-
Identify the this compound peak in the chromatogram based on its retention time and accurate mass compared to the reference standard.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the plant extract samples by interpolating their peak areas on the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and quantification of this compound.
Signaling Pathways Potentially Modulated by Iridoid Glycosides
Iridoid glycosides have been reported to modulate several key signaling pathways, which may contribute to their observed biological activities.
Caption: Potential signaling pathways modulated by iridoid glycosides.
References
Developing an Analytical Standard for Kanokoside D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanokoside D is a terpene glycoside that has been identified in medicinal plants such as Valeriana fauriei and Valeriana officinalis.[1] As a naturally derived compound with potential therapeutic applications, the development of a robust analytical standard is crucial for its accurate identification, quantification, and quality control in research and pharmaceutical development. These application notes provide detailed protocols for the isolation, identification, and quantification of this compound, along with information on its stability and a putative signaling pathway associated with its biological activity.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₄O₁₆ | [1] |
| Molecular Weight | 624.6 g/mol | [1] |
| CAS Number | 64703-88-4 | [1] |
| Class | Terpene Glycoside | [1] |
Experimental Protocols
Extraction and Isolation of this compound from Valeriana fauriei
This protocol describes the extraction and isolation of this compound from the dried rhizomes and roots of Valeriana fauriei.
Materials:
-
Dried and powdered rhizomes and roots of Valeriana fauriei
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
Water (H₂O)
-
Silica gel for column chromatography
-
Reversed-phase (C18) silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Extraction:
-
Extract the powdered plant material with methanol (MeOH) at room temperature.
-
Concentrate the methanol extract under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).
-
This compound is expected to be enriched in the n-BuOH fraction.
-
-
Chromatographic Purification:
-
Subject the n-BuOH fraction to silica gel column chromatography, eluting with a gradient of chloroform and methanol.
-
Further purify the this compound-containing fractions using reversed-phase (C18) column chromatography with a methanol-water gradient.
-
Perform final purification by preparative HPLC to obtain pure this compound.
-
Experimental Workflow for this compound Isolation
Caption: Workflow for the extraction and purification of this compound.
Analytical Method for Quantification of this compound
This protocol outlines a stability-indicating Ultra-High-Performance Liquid Chromatography (UPLC) method coupled with a photodiode array (PDA) detector for the quantification of this compound. This method can be adapted and validated for routine analysis.
Instrumentation and Conditions:
| Parameter | Specification |
| System | UPLC with PDA Detector |
| Column | Acquity UPLC BEH Shield RP18 (2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-35% B (0-2 min), 35-45% B (2-3 min), 45-55% B (3-3.5 min) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 2 µL |
Method Validation Parameters:
The analytical method should be validated according to ICH guidelines, including the following parameters:
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Precision (RSD) | Intraday: ≤ 2%; Interday: ≤ 3% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank, placebo, or degradation products |
| Robustness | Insensitive to small variations in method parameters |
Stability Studies:
Forced degradation studies should be performed to establish the stability-indicating nature of the method.
| Stress Condition | Details |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 2 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 2 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 105°C for 24 hours |
| Photolytic Degradation | UV light (254 nm) for 24 hours |
Putative Signaling Pathway of this compound
While the precise molecular mechanisms of this compound are still under investigation, studies on iridoids isolated from Valeriana fauriei have demonstrated anti-proliferative effects on breast cancer stem cells. Based on the known mechanisms of similar natural products targeting cancer stem cells, a putative signaling pathway for this compound is proposed to involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway and the induction of apoptosis.
Putative Anti-Cancer Stem Cell Signaling Pathway of this compound
Caption: Putative signaling pathway of this compound in cancer stem cells.
Pathway Description:
-
Inhibition of NF-κB Pathway: this compound is proposed to inhibit the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to promote the transcription of genes involved in cell proliferation, survival, and anti-apoptosis (e.g., Bcl-2, Bcl-xL).
-
Induction of Apoptosis: this compound may also induce apoptosis through the activation of initiator caspases, such as Caspase-8. Activated Caspase-8 can cleave BID to tBID, which then translocates to the mitochondria to promote the release of cytochrome c. Cytochrome c release initiates the formation of the apoptosome and the activation of Caspase-9, leading to the activation of the executioner Caspase-3 and subsequent apoptosis.
Conclusion
The development of a well-characterized analytical standard for this compound is essential for advancing research into its potential therapeutic properties. The protocols and information provided in these application notes offer a comprehensive framework for the isolation, quantification, and preliminary biological characterization of this compound. Further studies are warranted to fully elucidate its mechanisms of action and to establish its efficacy and safety profile.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate Kanokoside D Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kanokoside D is a terpene glycoside isolated from plants of the Valeriana genus, which have been traditionally used for their sedative and anxiolytic properties. Emerging research on related compounds from Valeriana officinalis suggests potential anti-inflammatory and neuroprotective activities. These application notes provide detailed protocols for a panel of cell-based assays to investigate the cytotoxic, anti-inflammatory, and neuroprotective effects of this compound.
The provided protocols will guide researchers in determining the safe concentration range for this compound and in evaluating its potential therapeutic efficacy in relevant in vitro models.
Assessment of this compound Cytotoxicity using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is crucial for determining the concentration range of this compound that is non-toxic to cells before proceeding with activity assays.
Experimental Protocol
-
Cell Seeding:
-
Seed cells (e.g., RAW 264.7 macrophages or SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and solvent only as controls.
-
Incubate for 24 to 48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.[2]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.[1]
-
Data Presentation
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Control (0) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.23 ± 0.07 | 98.4 |
| 1 | 1.21 ± 0.09 | 96.8 |
| 10 | 1.18 ± 0.06 | 94.4 |
| 50 | 1.10 ± 0.08 | 88.0 |
| 100 | 0.95 ± 0.07 | 76.0 |
Evaluation of Anti-Inflammatory Activity
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (Griess Assay)
Principle: Nitric oxide (NO) is a key inflammatory mediator produced by activated macrophages. The Griess assay is a colorimetric method that measures the concentration of nitrite (NO₂⁻), a stable and soluble breakdown product of NO, in the cell culture supernatant. A reduction in nitrite levels in the presence of this compound indicates potential anti-inflammatory activity.
Experimental Protocol
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
-
Inflammation Induction:
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).
-
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.[3]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Data Presentation
| Treatment | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 25.8 ± 1.5 | 0 |
| LPS + this compound (1 µM) | 22.5 ± 1.2 | 12.8 |
| LPS + this compound (10 µM) | 15.3 ± 0.9 | 40.7 |
| LPS + this compound (50 µM) | 8.7 ± 0.7 | 66.3 |
Pro-Inflammatory Cytokine (TNF-α) Production (ELISA)
Principle: Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in inflammation. An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of TNF-α secreted into the cell culture medium. Inhibition of TNF-α production by this compound would further support its anti-inflammatory potential.
Experimental Protocol
-
Cell Seeding, Treatment, and Stimulation:
-
Follow the same procedure as for the Griess assay (Section 2.1, steps 1 and 2).
-
-
Sample Collection:
-
After the 24-hour incubation with LPS, centrifuge the 96-well plate at 1000 x g for 10 minutes to pellet the cells.[4]
-
Carefully collect the supernatant for analysis.
-
-
ELISA Procedure:
-
Perform the TNF-α ELISA according to the manufacturer's instructions for the specific kit being used.[5][6] Generally, this involves:
-
Adding the collected supernatants and TNF-α standards to a 96-well plate pre-coated with a capture antibody.[5]
-
Incubating to allow TNF-α to bind.
-
Washing the plate and adding a detection antibody.
-
Adding a substrate solution to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength (usually 450 nm).[6]
-
-
Data Presentation
| Treatment | TNF-α Concentration (pg/mL) (Mean ± SD) | % Inhibition of TNF-α Production |
| Control | 50 ± 15 | - |
| LPS (1 µg/mL) | 1250 ± 85 | 0 |
| LPS + this compound (1 µM) | 1025 ± 70 | 18.0 |
| LPS + this compound (10 µM) | 750 ± 62 | 40.0 |
| LPS + this compound (50 µM) | 425 ± 45 | 66.0 |
Assessment of Neuroprotective Activity
Principle: This assay evaluates the ability of this compound to protect neuronal cells from oxidative stress-induced cell death, a common mechanism in neurodegenerative diseases. Human neuroblastoma SH-SY5Y cells are a common model. Oxidative stress is induced by hydrogen peroxide (H₂O₂), and cell viability is measured using the MTT assay. An increase in cell viability in the presence of this compound suggests a neuroprotective effect.[7]
Experimental Protocol
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to attach for 24 hours.
-
-
Pre-treatment with this compound:
-
Treat the cells with various non-toxic concentrations of this compound for 2 hours.[8]
-
-
Induction of Oxidative Stress:
-
Add hydrogen peroxide (H₂O₂) to the wells at a final concentration that induces approximately 50% cell death (this concentration should be pre-determined, e.g., 200-600 µM) for 24 hours.[8][9]
-
Include a control group (no H₂O₂), an H₂O₂ only group, and groups pre-treated with this compound followed by H₂O₂ exposure.
-
-
Cell Viability Assessment:
-
Perform the MTT assay as described in Section 1 to determine cell viability.
-
Data Presentation
| Treatment | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Control | 1.15 ± 0.09 | 100 |
| H₂O₂ (400 µM) | 0.58 ± 0.05 | 50.4 |
| H₂O₂ + this compound (1 µM) | 0.65 ± 0.06 | 56.5 |
| H₂O₂ + this compound (10 µM) | 0.82 ± 0.07 | 71.3 |
| H₂O₂ + this compound (50 µM) | 0.98 ± 0.08 | 85.2 |
Visualizations
Caption: Workflow for screening the bioactivity of this compound.
Caption: Hypothesized modulation of the NF-κB signaling pathway.
Caption: Workflow for the neuroprotection assay.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Nitric Oxide Griess Assay [bio-protocol.org]
- 4. abcam.cn [abcam.cn]
- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Artemisinin Attenuated Hydrogen Peroxide (H2O2)-Induced Oxidative Injury in SH-SY5Y and Hippocampal Neurons via the Activation of AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2 [frontiersin.org]
Application Notes and Protocols for In Vivo Studies of Kanokoside D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanokoside D is a terpene glycoside found in various medicinal plants, including Valeriana fauriei and Firmiana simplex.[1][2] While direct in vivo studies on this compound are limited, its chemical class and the known biological activities of related compounds suggest its potential as a therapeutic agent, particularly in the areas of anti-inflammation and neuroprotection. This document provides detailed application notes and protocols for investigating the in vivo effects of this compound using established experimental models. The protocols are based on methodologies commonly used for analogous terpene glycosides and plant extracts and should be adapted and optimized for specific research needs.
I. In Vivo Experimental Models for Anti-Inflammatory Activity
A key in vivo model for assessing the anti-inflammatory potential of a compound is the carrageenan-induced paw edema model. This model is well-established, reproducible, and effective for screening acute anti-inflammatory activity.[3][4]
A. Carrageenan-Induced Paw Edema in Rodents
This model induces a localized, acute, and well-characterized inflammatory response. The edema formation is biphasic, with the initial phase (0-1 hour) involving the release of histamine and serotonin, and the later phase (after 1 hour) involving the production of prostaglandins, mediated by cyclooxygenase-2 (COX-2).[5]
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Detailed Protocol:
-
Animals: Male Wistar rats or Swiss albino mice (180-200 g) are commonly used.[6]
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Randomly divide the animals into the following groups (n=6 per group):
-
Vehicle Control: Receives the vehicle used to dissolve this compound.
-
Positive Control: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 5 mg/kg, i.p.).[5]
-
This compound Treatment Groups: Receive different doses of this compound (e.g., 10, 25, 50 mg/kg, p.o.).
-
-
Administer the respective treatments 30-60 minutes before carrageenan injection.[5]
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each animal.[5]
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each animal using a plethysmometer at 0 (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[5]
-
-
Data Analysis:
-
The degree of edema is calculated as the increase in paw volume after carrageenan injection.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Optional Endpoints:
-
At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for histological examination or measurement of pro-inflammatory markers (e.g., TNF-α, IL-1β, PGE2) using ELISA or RT-PCR.[5]
-
Quantitative Data (Representative):
The following table presents hypothetical data for this compound in a carrageenan-induced paw edema model, based on typical results for anti-inflammatory natural products.
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 5 | 0.32 ± 0.03 | 62.3 |
| This compound | 10 | 0.68 ± 0.04 | 20.0 |
| This compound | 25 | 0.51 ± 0.05 | 40.0 |
| This compound | 50 | 0.39 ± 0.04 | 54.1 |
Signaling Pathway:
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[7]
Caption: Inhibition of the NF-κB Signaling Pathway.
II. In Vivo Experimental Models for Neuroprotective Activity
To evaluate the neuroprotective effects of this compound, the scopolamine-induced memory impairment model is widely used. Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits, mimicking some aspects of Alzheimer's disease.[9]
A. Scopolamine-Induced Memory Impairment in Rodents
This model is useful for screening compounds that may improve learning and memory by, for example, modulating cholinergic neurotransmission or protecting against oxidative stress.[10][11]
Experimental Workflow:
Caption: Workflow for Scopolamine-Induced Memory Impairment Model.
Detailed Protocol:
-
Animals: Male Wistar rats or C57BL/6 mice are commonly used.
-
Acclimatization and Habituation: Allow animals to acclimatize for at least one week, followed by habituation to the behavioral testing apparatus.
-
Grouping and Dosing:
-
Randomly assign animals to the following groups (n=8-10 per group):
-
Vehicle Control: Receives vehicle.
-
Scopolamine Control: Receives vehicle + scopolamine.
-
Positive Control: Receives a standard drug (e.g., Donepezil, 1-5 mg/kg, p.o.) + scopolamine.[12]
-
This compound Treatment Groups: Receive different doses of this compound (e.g., 25, 50, 100 mg/kg, p.o.) + scopolamine.
-
-
Administer treatments daily for a period of 7 to 14 days.[10]
-
-
Induction of Memory Impairment:
-
On the days of behavioral testing, administer scopolamine (1-2 mg/kg, i.p.) 30 minutes after the final dose of the test compound.[10]
-
-
Behavioral Assessment (30-60 minutes post-scopolamine):
-
Y-maze test: To assess spatial working memory based on the spontaneous alternation behavior.
-
Morris Water Maze (MWM): To evaluate spatial learning and memory. This involves an acquisition phase (training) and a probe trial (memory retention).[11]
-
-
Biochemical and Histological Analysis:
-
After the final behavioral test, euthanize the animals and collect brain tissue (hippocampus and cortex).
-
Biochemical assays: Measure acetylcholinesterase (AChE) activity, levels of oxidative stress markers (e.g., MDA, SOD, GSH), and inflammatory cytokines (e.g., TNF-α, IL-1β).[10]
-
Histopathology: Perform histological staining (e.g., Nissl staining) to assess neuronal damage.
-
Quantitative Data (Representative):
The following table shows hypothetical data for this compound in a scopolamine-induced memory impairment model.
| Treatment Group | Dose (mg/kg) | Spontaneous Alternation (%) in Y-maze | Escape Latency (s) in MWM |
| Vehicle Control | - | 75 ± 5 | 20 ± 3 |
| Scopolamine Control | - | 45 ± 4 | 55 ± 6 |
| Donepezil | 5 | 70 ± 6 | 25 ± 4 |
| This compound | 25 | 55 ± 5 | 45 ± 5 |
| This compound | 50 | 65 ± 4 | 35 ± 4 |
| This compound | 100 | 72 ± 5 | 28 ± 3 |
Signaling Pathway:
The neuroprotective effects of many natural compounds are associated with the activation of the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathway.[13][14] This pathway plays a crucial role in promoting cell survival and inhibiting apoptosis.[[“]]
Caption: Activation of the PI3K/Akt Signaling Pathway for Neuroprotection.
Disclaimer
The experimental protocols and quantitative data presented in this document are based on established models for compounds with similar properties to this compound. Researchers should conduct dose-response studies and optimize these protocols for their specific experimental conditions. All animal experiments must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. This compound | C27H44O16 | CID 46173908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. - [ebi.ac.uk]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. inotiv.com [inotiv.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo investigation of the neuroprotective property of Convolvulus pluricaulis in scopolamine-induced cognitive impairments in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Ambroxol confers neuroprotection against scopolamine-induced Alzheimer’s-like pathology by modulating oxidative stress, neuroinflammation, and cognitive deficits via Nrf-2/JNK/GSK-3β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ameliorative effect of carveol on scopolamine-induced memory impairment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of PI3K/Akt pathway in neuroprotection and oxidative stress - Consensus [consensus.app]
Application Notes and Protocols: Synthesis of Kanokoside D Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanokoside D is a terpene glycoside first isolated from Valeriana fauriei and also found in Valeriana officinalis.[1] As a member of the iridoid glycoside family, this compound and its potential derivatives are of interest for investigating their biological activities, which may be relevant for drug discovery and development. Iridoid glycosides are known to possess a wide range of pharmacological properties, including neuroprotective, anti-inflammatory, and cytotoxic effects. The complex structure of this compound, featuring a central iridoid core, a disaccharide moiety, and an isovaleroyl group, offers multiple sites for chemical modification to explore its structure-activity relationship (SAR).
These application notes provide a comprehensive overview of the synthetic strategies and experimental protocols that can be adapted for the preparation of this compound derivatives. Furthermore, they outline the methodologies for evaluating their biological activities, with a focus on cytotoxicity, and discuss the potential signaling pathways involved.
Signaling Pathways of Interest
Iridoids isolated from Valeriana species have been shown to interact with various biological targets, with a significant body of evidence pointing towards the modulation of the GABAergic system . The primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), exerts its effects through GABAA receptors. Several compounds from Valeriana have been identified as positive allosteric modulators of GABAA receptors, enhancing the inhibitory effect of GABA. This modulation is a key mechanism underlying the sedative and anxiolytic properties of valerian extracts. Therefore, a primary focus for SAR studies of this compound derivatives would be their activity on GABAA receptors.
Figure 1: GABAA Receptor Signaling Pathway and Potential Modulation by this compound Derivatives.
Data Presentation: Structure-Activity Relationship of Iridoid Glycosides
While specific SAR data for a series of this compound derivatives is not yet available in the public domain, the following table summarizes the cytotoxic activities of various iridoid glucosides isolated from Veronica species against different cell lines. This data can serve as a valuable reference for designing and interpreting SAR studies of novel this compound analogs. The cytotoxic activity is presented as IC50 values (in µM), which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | R1 | R2 | R3 | R4 | Hep-2 (IC50 µM) | RD (IC50 µM) | L-20B (IC50 µM) | Vero (IC50 µM) |
| Aucubin | H | H | H | H | >400 | >400 | >400 | >400 |
| Catalpol | OH | H | H | H | >400 | >400 | >400 | >400 |
| 6-O-acetylcatalpol | OH | Ac | H | H | 385 | >400 | >400 | >400 |
| Veronicoside | O-Benzoyl | H | H | H | 255 | 310 | 290 | >400 |
| Catalposide | O-p-hydroxybenzoyl | H | H | H | 350 | >400 | >400 | >400 |
| Amphicoside | O-vanilloyl | H | H | H | 150 | 185 | 210 | 355 |
| Verminoside | O-caffeoyl | H | H | H | 70 | 95 | 110 | 280 |
Data adapted from Saracoglu et al., Phytother. Res. 2012, 26(1), 148-152.[1]
Experimental Protocols
The following protocols provide a general framework for the synthesis of iridoid glycoside derivatives and the evaluation of their cytotoxic activity. These can be adapted for the preparation and testing of novel this compound analogs.
General Synthetic Workflow for Iridoid Glycoside Derivatives
The synthesis of novel iridoid glycoside derivatives often starts from a readily available natural product, such as aucubin or genipin, which serves as a scaffold. The following diagram illustrates a generalized synthetic workflow.
Figure 2: Generalized Synthetic Workflow for the Preparation of Iridoid Glycoside Derivatives.
Protocol 1: Synthesis of a Representative Iridoid Glycoside Derivative (6-O-benzoyl-aucubin)
This protocol describes the synthesis of a benzoylated derivative of aucubin, a common starting material for iridoid synthesis. This method can be adapted to introduce various acyl groups at different positions of the this compound aglycone.
Materials:
-
Aucubin
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve aucubin (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 6-O-benzoyl-aucubin.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., Hep-2, RD) and a non-cancerous cell line (e.g., Vero)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Culture the selected cell lines in appropriate medium at 37 °C in a humidified atmosphere with 5% CO₂.
-
Harvest the cells using trypsin-EDTA and perform a cell count to determine the cell density.
-
Seed the cells into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow the cells to attach.
-
Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).
-
After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The synthesis and evaluation of this compound derivatives present a promising avenue for the discovery of novel bioactive compounds. By systematically modifying the structure of the parent molecule and assessing the biological activity of the resulting analogs, researchers can elucidate key structural features required for activity and optimize lead compounds for further development. The protocols and data presented here provide a foundational framework for initiating such SAR studies, with a particular emphasis on exploring the potential of these compounds as modulators of the GABAergic system and as cytotoxic agents.
References
Kanokoside D as a Marker Compound for Valeriana Species: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valeriana L., a genus in the Caprifoliaceae family, encompasses over 350 species worldwide, with a long history of use in traditional medicine for treating anxiety, insomnia, and other nervous disorders. The chemical composition of Valeriana species is complex and variable, containing a diverse array of bioactive compounds, including sesquiterpenoids, iridoids, flavonoids, and alkaloids. This chemical diversity presents a challenge for the standardization and quality control of Valeriana-based herbal products. The identification and quantification of specific chemical markers are therefore crucial for ensuring the authenticity, consistency, and efficacy of these preparations.
Kanokoside D, a terpene glycoside, has been identified as a constituent of Valeriana fauriei and Valeriana officinalis[1]. Its presence in these medicinally important species suggests its potential as a characteristic marker compound for quality control and species identification. This document provides an overview of the current knowledge on this compound and outlines protocols for its analysis, serving as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development.
Quantitative Data
Currently, there is a notable lack of publicly available quantitative data on the concentration of this compound across different Valeriana species. While its presence has been confirmed in Valeriana fauriei and Valeriana officinalis, the exact amounts have not been extensively documented in comparative studies. The development of validated analytical methods, as outlined in the protocols below, is a prerequisite for generating such crucial data. Establishing a comprehensive quantitative profile of this compound in various Valeriana species will be instrumental in validating its utility as a reliable marker compound.
Experimental Protocols
The following section details the methodologies for the extraction, isolation, and quantification of this compound from Valeriana species. These protocols are based on general techniques for the analysis of similar compounds in plant matrices and should be optimized and validated for specific research applications.
Protocol 1: Extraction of Iridoids and Terpene Glycosides from Valeriana Roots and Rhizomes
This protocol describes a general procedure for the extraction of polar to semi-polar compounds, including this compound, from the underground parts of Valeriana plants.
Materials and Reagents:
-
Dried and powdered roots and rhizomes of Valeriana species
-
Methanol (analytical grade)
-
Ethanol (analytical grade)
-
Water (deionized or distilled)
-
Rotary evaporator
-
Ultrasonic bath
-
Filter paper (Whatman No. 1 or equivalent)
Procedure:
-
Sample Preparation: Air-dry the fresh roots and rhizomes of the Valeriana species at room temperature and then grind them into a fine powder (40-60 mesh).
-
Extraction:
-
Maceration: Soak 10 g of the powdered plant material in 100 mL of 80% methanol in a conical flask. Seal the flask and keep it at room temperature for 24 hours with occasional shaking. Filter the extract through filter paper. Repeat the extraction process with the residue two more times. Combine the filtrates.
-
Ultrasonic-Assisted Extraction (UAE): Place 10 g of the powdered plant material in a flask with 100 mL of 80% methanol. Sonicate the mixture in an ultrasonic bath at a controlled temperature (e.g., 40-50°C) for 30-60 minutes. Filter the extract. Repeat the process twice. Combine the filtrates.
-
-
Concentration: Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Storage: Store the dried extract in a desiccator at 4°C until further analysis.
Extraction Workflow Diagram
Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound
This protocol provides a general framework for developing an HPLC method for the quantitative analysis of this compound. Method development and validation are essential before routine use.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid. The gradient program should be optimized to achieve good separation of this compound from other components in the extract. A starting point could be:
-
0-5 min: 10% A
-
5-25 min: 10-50% A
-
25-30 min: 50-90% A
-
30-35 min: 90% A (hold)
-
35-40 min: 90-10% A (return to initial conditions)
-
40-45 min: 10% A (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by analyzing a pure standard of this compound. A PDA detector can be used to scan a range of wavelengths (e.g., 200-400 nm) to find the optimal wavelength for detection.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve a known amount of the crude Valeriana extract in the mobile phase or methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Analysis: Inject the standard solutions and the sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.
HPLC Quantification Workflow
Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the pharmacological activities of isolated this compound or the signaling pathways it may modulate. The bioactivity of Valeriana extracts is often attributed to the synergistic effects of multiple constituents. Future research focusing on the isolation and pharmacological screening of this compound is necessary to elucidate its potential biological roles and mechanisms of action.
Conclusion
This compound holds promise as a potential chemical marker for the quality control and standardization of Valeriana species, particularly V. fauriei and V. officinalis. However, the current lack of comprehensive quantitative data and specific, validated analytical protocols for this compound hinders its immediate application. The protocols outlined in this document provide a foundational framework for researchers to develop and validate robust analytical methods for this compound. Further studies are imperative to establish its concentration range in various Valeriana species and to investigate its pharmacological properties. Such research will be pivotal in confirming the utility of this compound as a reliable marker for ensuring the quality and consistency of Valeriana-based products in the pharmaceutical and nutraceutical industries.
References
Potential Therapeutic Applications of Kanokoside D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanokoside D is an iridoid glycoside isolated from the roots and rhizomes of Valeriana fauriei and Valeriana officinalis. While direct therapeutic applications of this compound are still under investigation, the well-documented pharmacological activities of Valeriana extracts and related iridoid compounds suggest several promising avenues for its therapeutic development. This document outlines potential applications for this compound based on existing research on closely related compounds and provides detailed protocols for its investigation.
Potential Therapeutic Areas
Based on studies of Valeriana fauriei extracts and their constituent iridoids, this compound may possess therapeutic potential in the following areas:
-
Oncology: Particularly in the context of cancer stem cells (CSCs), which are implicated in tumor recurrence and metastasis.
-
Metabolic Disorders: Specifically in non-alcoholic fatty liver disease (NAFLD) through the induction of lipophagy.
-
Neurodegenerative and Psychiatric Disorders: Leveraging the known anti-inflammatory and antioxidant properties of Valeriana species.
Application Note 1: Anti-Proliferative Effects on Cancer Stem Cells
Recent studies have highlighted the anti-proliferative activity of iridoids isolated from Valeriana fauriei against cancer stem cells, particularly in breast cancer models.[1] While these studies did not specifically report on this compound, its structural similarity to other active iridoids from the same plant suggests it may exhibit similar cytotoxic or cytostatic effects on CSCs.
Experimental Protocol: Sphere-Formation Assay for Cancer Stem Cell Proliferation
This protocol is adapted from studies on other Valeriana fauriei iridoids and can be used to assess the anti-proliferative effects of this compound on cancer stem cells.[1]
Objective: To determine the effect of this compound on the proliferation and self-renewal capacity of cancer stem cells using a sphere-formation assay.
Materials:
-
Human breast cancer cell line (e.g., MDA-MB-231)
-
DMEM/F12 medium supplemented with B27, EGF, and bFGF
-
This compound (dissolved in DMSO)
-
Ultra-low attachment plates (6-well or 96-well)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., Trypan blue)
-
Microscope with imaging capabilities
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in standard DMEM with 10% FBS.
-
Seeding for Sphere Formation:
-
Harvest and wash the cells with PBS.
-
Resuspend single cells in serum-free DMEM/F12 medium supplemented with B27, 20 ng/mL EGF, and 20 ng/mL bFGF.
-
Seed the cells at a density of 1,000 cells/well in ultra-low attachment 6-well plates.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the sphere-formation medium.
-
Add the this compound solutions to the wells to achieve the desired final concentrations. Include a vehicle control (DMSO).
-
-
Incubation: Incubate the plates for 7-10 days at 37°C in a humidified atmosphere with 5% CO2 to allow for sphere formation.
-
Quantification:
-
Count the number of spheres (diameter > 50 µm) in each well using a microscope.
-
Capture images for documentation.
-
The sphere formation efficiency (%) can be calculated as: (Number of spheres / Number of cells seeded) x 100.
-
-
Data Analysis: Compare the sphere formation efficiency in this compound-treated wells to the vehicle control.
Quantitative Data from a Related Study
The following table summarizes the anti-proliferative activities of aglycones of other iridoid glucosides isolated from Valeriana fauriei on MDA-MB-231 cancer stem cells.[1] This provides a benchmark for potential efficacy that could be expected from this compound.
| Compound (Aglycone) | Cell Line | Assay | IC50 (µM) |
| Valerianairidoid I (1a) | MDA-MB-231 CSCs | Sphere Formation | 18 |
| Valerianairidoid IV (6a) | MDA-MB-231 CSCs | Sphere Formation | 25 |
| Valerianairidoid VI (9a) | MDA-MB-231 CSCs | Sphere Formation | 33 |
Experimental Workflow for Anti-Proliferative Screening
Caption: Workflow for assessing the anti-proliferative effects of this compound on cancer stem cells.
Application Note 2: Alleviation of Hepatic Steatosis via Lipophagy
Extracts of Valeriana fauriei containing various iridoids have been shown to alleviate non-alcoholic fatty liver disease (NAFLD) by inducing autophagy of lipid droplets (lipophagy) in hepatocytes.[2] This effect is mediated through the inhibition of the mTORC1 signaling pathway. This compound, as a component of this extract, may contribute to this activity.
Experimental Protocol: In Vitro Lipophagy Assay
This protocol is designed to investigate the potential of this compound to induce lipophagy in a cell-based model of hepatic steatosis.
Objective: To determine if this compound can reduce lipid accumulation in hepatocytes by inducing autophagy.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
DMEM with 10% FBS
-
Oleic acid
-
This compound (dissolved in DMSO)
-
Bafilomycin A1 (autophagy inhibitor)
-
Oil Red O staining solution
-
LC3B antibody for Western blot or immunofluorescence
-
Lysates for Western blotting
Procedure:
-
Induction of Steatosis:
-
Culture HepG2 cells to 70-80% confluency.
-
Treat cells with oleic acid (e.g., 0.5 mM) for 24 hours to induce lipid accumulation.
-
-
Treatment:
-
Treat the steatotic cells with various concentrations of this compound for 24 hours.
-
Include a control group treated with Bafilomycin A1 to confirm autophagic flux.
-
-
Lipid Accumulation Analysis (Oil Red O Staining):
-
Fix the cells with 4% paraformaldehyde.
-
Stain with Oil Red O solution to visualize lipid droplets.
-
Wash and visualize under a microscope.
-
Quantify lipid accumulation by extracting the dye and measuring absorbance.
-
-
Autophagy Analysis (Western Blot for LC3B):
-
Lyse the cells and perform SDS-PAGE.
-
Probe with an antibody against LC3B.
-
An increase in the LC3-II/LC3-I ratio indicates an increase in autophagosome formation.
-
-
Data Analysis: Correlate the reduction in lipid accumulation with the increase in the LC3-II/LC3-I ratio.
Signaling Pathway: mTORC1 Inhibition and Lipophagy Induction
The iridoid-rich fraction of V. fauriei is known to inhibit the mTORC1 pathway, a key regulator of autophagy.[2] Inhibition of mTORC1 leads to the activation of the ULK1 complex, initiating the formation of the autophagosome, which then engulfs lipid droplets for degradation in the lysosome.
Caption: Hypothesized signaling pathway for this compound-induced lipophagy.
Disclaimer
The therapeutic applications and protocols described herein are based on scientific literature pertaining to the plant source and structurally related compounds of this compound. These are intended to guide further research and development. The efficacy and safety of this compound for these applications have not been definitively established and require dedicated investigation.
References
Investigating the Mechanism of Action of Kanokoside D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kanokoside D is a terpene glycoside found in plants of the Valeriana genus, which have a long history of use in traditional medicine.[1] While the therapeutic potential of Valeriana extracts is well-documented, the specific molecular mechanisms of its individual constituents, such as this compound, are less understood. Based on the known biological activities of related terpene glycosides and extracts from Valeriana fauriei, it is hypothesized that this compound possesses anti-inflammatory and neuroprotective properties.[2][3][4] This document provides a detailed set of protocols for investigating the mechanism of action of this compound, focusing on its potential role in modulating inflammatory signaling pathways.
Terpenoids, the broader class of compounds to which this compound belongs, have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[5][6][7][8] It is proposed that this compound may exert its effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][9]
Hypothesized Signaling Pathway of this compound
The following diagram illustrates the hypothesized mechanism of action of this compound, focusing on the inhibition of the NF-κB signaling pathway.
Caption: Hypothesized NF-κB signaling pathway and the potential inhibitory action of this compound.
Data Presentation
The following tables provide a template for summarizing quantitative data from the proposed experiments.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 5.0 |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 2: Effect of this compound on Nitric Oxide (NO) Production
| Treatment | NO Concentration (µM) | Standard Deviation |
| Control | ||
| LPS (1 µg/mL) | ||
| LPS + this compound (1 µM) | ||
| LPS + this compound (10 µM) | ||
| LPS + this compound (50 µM) |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | ||
| LPS (1 µg/mL) | ||
| LPS + this compound (10 µM) | ||
| LPS + this compound (50 µM) |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.
Experimental Workflow
References
- 1. This compound | C27H44O16 | CID 46173908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Terpene Glycosides from Sanguisorba officinalis and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity of Valeriana fauriei Protects against Dexamethasone-Induced Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The potential of Valeriana as a traditional Chinese medicine: traditional clinical applications, bioactivities, and phytochemistry [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Applications of Terpenes on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Kanokoside D Isolation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the isolation of Kanokoside D, a terpene glycoside found in Valeriana species.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues that can lead to low yields of this compound during the isolation process.
Extraction Efficiency
Question: My initial crude extract shows very low concentrations of this compound. What factors in the extraction process could be responsible for this?
Answer: Low concentrations of this compound in the crude extract can stem from several factors related to the initial extraction process. Here are the key areas to investigate:
-
Plant Material: The concentration of this compound can vary depending on the species of Valeriana used (Valeriana fauriei is a known source), the part of the plant (rhizomes and roots are typically used), the geographical location, and the time of harvest.[1] It is crucial to ensure the correct plant material is being used and that it has been properly identified.
-
Drying and Grinding: Improper drying of the plant material can lead to enzymatic degradation of glycosides. Overheating during drying should be avoided. The particle size of the ground plant material also plays a role; a fine powder provides a larger surface area for extraction, but can sometimes lead to difficulties in filtration.[2]
-
Solvent Choice: The polarity of the extraction solvent is critical. Methanol has been shown to be an effective solvent for extracting bioactive compounds from Valeriana officinalis.[3] Using a less polar solvent may not efficiently extract the relatively polar this compound glycoside.
-
Extraction Method and Conditions: Maceration, sonication, and reflux are common methods. For heat-sensitive compounds like iridoid glycosides, prolonged exposure to high temperatures during reflux extraction should be avoided as it can lead to degradation.[4] Optimizing the extraction time and temperature is crucial; for instance, one study on Valeriana officinalis root extract identified optimal conditions as 25°C for approximately 49 minutes using methanol.[3]
Compound Degradation
Question: I suspect that this compound is degrading during my isolation procedure. What are the likely causes and how can I prevent this?
Answer: Degradation is a significant cause of low yields for iridoid glycosides like this compound. These compounds are particularly sensitive to pH and temperature.
-
pH Sensitivity: Iridoid glycosides are known to be unstable under alkaline conditions. Exposure to basic solutions can lead to hydrolysis of the glycosidic bond or other rearrangements.[4] It is advisable to maintain neutral or slightly acidic conditions throughout the extraction and purification process. Avoid using strong bases during any workup steps.
-
Thermal Instability: As with many natural products, prolonged exposure to high temperatures can cause degradation.[4][5] During solvent evaporation (e.g., using a rotary evaporator), it is essential to use the lowest possible temperature that still allows for efficient solvent removal. Lyophilization (freeze-drying) of aqueous fractions is a gentle alternative to heat-based drying.
-
Enzymatic Degradation: Fresh plant material contains enzymes that can hydrolyze glycosides. To minimize this, plant material should be dried or flash-frozen immediately after harvesting. Alternatively, extraction with solvents like methanol can help to denature these enzymes.
Chromatographic Purification
Question: I am losing a significant amount of this compound during column chromatography. How can I optimize my purification strategy?
Answer: Loss of the target compound during chromatographic steps is a common issue. Here are some troubleshooting tips for both column chromatography and High-Performance Liquid Chromatography (HPLC):
-
Column Chromatography (CC):
-
Stationary Phase: Silica gel is commonly used for the separation of iridoid glycosides. However, the slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Using a neutral stationary phase like deactivated silica or a reversed-phase material (e.g., C18) for subsequent purification steps might be beneficial.
-
Solvent System: An inappropriate solvent system can lead to poor separation, resulting in mixed fractions and the need for further, loss-prone purification steps. A gradient elution is typically required, starting with a non-polar solvent and gradually increasing the polarity. For iridoid glycosides, solvent systems like chloroform-methanol or ethyl acetate-methanol-water are common. It is crucial to perform small-scale trials (e.g., on Thin Layer Chromatography - TLC) to determine the optimal solvent system before committing to a large-scale column.
-
Column Overloading: Overloading the column with too much crude extract will result in poor separation and broad, overlapping peaks. The amount of extract that can be loaded depends on the complexity of the mixture and the dimensions of the column.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Column Choice: A reversed-phase C18 column is often suitable for the final purification of polar glycosides like this compound.
-
Mobile Phase: A gradient of water and methanol or acetonitrile is typically used. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape and resolution for glycosides.
-
Sample Preparation: Ensure your sample is fully dissolved in the mobile phase and filtered through a 0.22 µm filter before injection to prevent column clogging and pressure buildup.
-
Question: What are some common issues observed on a TLC plate during method development and what do they indicate?
Answer:
-
Streaking: This can be caused by applying too much sample (overloading), or the sample being poorly soluble in the developing solvent. Try diluting your sample or choosing a more appropriate solvent system.
-
Spots remaining at the baseline: This indicates that the developing solvent is not polar enough to move the compound up the plate. You need to increase the polarity of your mobile phase.
-
Spots running at the solvent front: This suggests the developing solvent is too polar. You should decrease the polarity of the mobile phase.
Data Presentation
| Compound | Plant Source | Reported Yield (% w/w of dried plant material) | Reference |
| This compound | Valeriana fauriei | 0.0022% | [1] |
Experimental Protocols
The following are generalized protocols for the isolation of this compound. These should be considered as a starting point and may require optimization based on the specific plant material and available laboratory equipment.
Extraction and Partitioning
-
Drying and Grinding: Air-dry the rhizomes and roots of Valeriana fauriei or Valeriana officinalis in a well-ventilated area, avoiding direct sunlight. Once completely dry, grind the material into a coarse powder.
-
Extraction: Macerate the powdered plant material in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 24-48 hours with occasional stirring. Filter the extract and repeat the extraction process twice more with fresh methanol.
-
Concentration: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude methanol extract.
-
Solvent Partitioning:
-
Suspend the crude methanol extract in water.
-
Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
This compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction.
-
Concentrate the n-butanol fraction under reduced pressure.
-
Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel slurried in a non-polar solvent (e.g., chloroform or ethyl acetate).
-
Adsorb the concentrated n-butanol fraction onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the proportion of methanol. For example:
-
Chloroform (100%)
-
Chloroform:Methanol (98:2, 95:5, 90:10, 80:20, 50:50 v/v)
-
Methanol (100%)
-
-
Collect fractions and monitor by TLC, visualizing with a suitable staining reagent (e.g., vanillin-sulfuric acid) and heating.
-
Combine fractions containing the spot corresponding to this compound.
-
-
Preparative HPLC (Prep-HPLC):
-
Further purify the enriched fractions from the silica gel column using a reversed-phase C18 prep-HPLC column.
-
Use a gradient mobile phase of water (A) and methanol or acetonitrile (B). For example:
-
0-5 min: 10% B
-
5-35 min: Gradient from 10% to 60% B
-
35-40 min: 60% B
-
40-45 min: Gradient from 60% to 10% B
-
-
Monitor the elution at a suitable wavelength (e.g., 210 nm).
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.
-
Visualizations
Caption: General workflow for the isolation of this compound.
Caption: Root causes of low yield in this compound isolation.
References
- 1. Anti-Proliferative Effects of Iridoids from Valeriana fauriei on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridoids rich fraction from Valeriana jatamansi Jones promotes axonal regeneration and motor functional recovery after spinal cord injury through activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Kanokoside D in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kanokoside D. The information is designed to help improve the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?
A1: this compound, as an iridoid glycoside, is susceptible to degradation under certain conditions. The primary factors that can lead to a loss of potency include:
-
pH: Acidic conditions can cause hydrolysis of the glycosidic bond and rearrangement of the iridoid structure.[1] Strong alkaline solutions can also lead to hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to light, particularly UV radiation, may induce photolytic degradation.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.
Q2: What are the visible signs of this compound degradation in my solution?
A2: While a loss of potency is the primary indicator of degradation and is typically measured chromatographically, you might observe physical changes in your solution, such as a change in color or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is crucial.
Q3: What solvents are recommended for dissolving and storing this compound?
A3: For initial dissolution, high-purity solvents such as ethanol, methanol, or DMSO are commonly used. For aqueous solutions, it is advisable to use a buffered solution to maintain a stable pH, preferably in the neutral to slightly acidic range (pH 6-7), unless experimental conditions require otherwise. Iridoid glycosides have been noted to be more stable in neutral to acidic environments.[2]
Q4: Are there any general-purpose stabilizers I can add to my this compound solution?
A4: Yes, several strategies can be employed to enhance the stability of glycosides:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with guest molecules like this compound, protecting them from degradation.[1][3][4] β-cyclodextrins and their derivatives are commonly used.
-
Antioxidants: Adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can mitigate oxidative degradation.[5][6]
-
Acylation: Enzymatic acylation has been shown to improve the stability of other glycosides.[5]
Q5: How should I store my this compound solutions to maximize stability?
A5: For optimal stability, solutions of this compound should be:
-
Stored at low temperatures (2-8 °C or frozen at -20 °C or -80 °C).
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Stored under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern.
-
Prepared in a buffer to maintain a stable pH.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in an Acidic Experimental Buffer
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Acid-catalyzed hydrolysis | 1. Determine the lowest acceptable pH for your experiment. 2. If possible, increase the pH of the buffer to be closer to neutral. 3. Consider using a milder acidic buffer if strong acids are currently in use. 4. Perform a time-course experiment at the new pH to confirm stability. | Reduced rate of degradation, as confirmed by HPLC or a relevant analytical method. |
| Elevated temperature in conjunction with acidic pH | 1. If the experiment allows, reduce the incubation temperature. 2. Minimize the time this compound is exposed to elevated temperatures. 3. Prepare fresh solutions immediately before use. | Slower degradation kinetics, preserving the integrity of the compound for the experimental duration. |
Issue 2: Inconsistent Results in Cell-Based Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation in cell culture media | 1. Analyze the stability of this compound in your specific cell culture medium over the time course of your experiment. 2. Prepare fresh this compound solutions for each experiment. 3. Consider incorporating a stabilizer, such as a cyclodextrin, if it does not interfere with your assay. | More consistent and reproducible results in your cell-based assays. |
| Interaction with media components | 1. Review the composition of your cell culture medium for potentially reactive components. 2. If feasible, test the stability of this compound in a simpler buffered saline solution to identify if media components are the issue. | Identification of incompatible media components, allowing for media substitution or adjustment of the experimental design. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the degradation pathways and the stability-indicating nature of an analytical method.
1. Objective: To assess the stability of this compound under various stress conditions.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
3. Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 70°C in an oven for 24, 48, and 72 hours. Also, expose a solution to the same conditions.
-
Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.
-
Analysis: Analyze all samples at each time point using a validated stability-indicating HPLC method. Monitor for the appearance of degradation peaks and the decrease in the peak area of this compound.
4. Data Presentation:
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Peaks |
| 0.1 M HCl, 60°C | 2 | ||
| 4 | |||
| 8 | |||
| 24 | |||
| 0.1 M NaOH, 60°C | 2 | ||
| 4 | |||
| 8 | |||
| 24 | |||
| 3% H₂O₂, RT | 2 | ||
| 4 | |||
| 8 | |||
| 24 | |||
| 70°C (Solution) | 24 | ||
| 48 | |||
| 72 | |||
| Photostability | As per ICH Q1B |
Protocol 2: Evaluation of Cyclodextrin as a Stabilizer for this compound
1. Objective: To determine if β-cyclodextrin can improve the stability of this compound in an aqueous solution.
2. Materials:
-
This compound
-
β-cyclodextrin
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC system with a UV detector
3. Methodology:
-
Preparation of Solutions:
-
Solution A: this compound in PBS (e.g., 100 µg/mL).
-
Solution B: this compound (100 µg/mL) and β-cyclodextrin (in a 1:1 molar ratio with this compound) in PBS.
-
-
Incubation: Store both solutions at 40°C.
-
Sampling and Analysis: Withdraw aliquots from each solution at 0, 24, 48, 72, and 168 hours. Analyze the concentration of this compound in each aliquot using a validated HPLC method.
4. Data Presentation:
| Time (hours) | This compound Remaining (%) - Solution A (Control) | This compound Remaining (%) - Solution B (with β-cyclodextrin) |
| 0 | 100 | 100 |
| 24 | ||
| 48 | ||
| 72 | ||
| 168 |
Visualizations
Signaling Pathway
Iridoids isolated from Valeriana species have been shown to exert neuroprotective effects, potentially through the activation of the PI3K/Akt signaling pathway, which is crucial for promoting cell survival and axonal regeneration.[7]
Caption: Proposed PI3K/Akt signaling pathway for this compound's neuroprotective effects.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the stability of this compound.
Caption: Workflow for assessing this compound stability and evaluating stabilizers.
References
- 1. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C27H44O16 | CID 46173908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of branched cyclodextrins on the solubility and stability of terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds | Blog | Biosynth [biosynth.com]
- 5. mdpi.com [mdpi.com]
- 6. Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iridoids rich fraction from Valeriana jatamansi Jones promotes axonal regeneration and motor functional recovery after spinal cord injury through activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Kanokoside D Analysis: A Technical Support Guide for HPLC Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of Kanokoside D.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it problematic?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing occurs when the back half of the peak is broader than the front half.[1] This asymmetry is problematic because it can degrade resolution between closely eluting compounds, compromise the accuracy of peak integration and quantification, and indicate potential issues with the analytical method or HPLC system.[2][3]
Q2: What are the primary chemical properties of this compound that might contribute to peak tailing?
A2: this compound is a terpene glycoside, a class of compounds characterized by a terpene backbone linked to a carbohydrate moiety.[4] Its structure contains numerous hydroxyl (-OH) groups, making it a highly polar molecule. These polar functional groups can engage in secondary interactions, such as hydrogen bonding, with active sites on the HPLC column's stationary phase, which is a common cause of peak tailing.[2]
Q3: My this compound peak is tailing. Where should I begin troubleshooting?
A3: A systematic approach is crucial. Start by evaluating the entire system. If all peaks in your chromatogram are tailing, it often points to a physical or system-wide issue, such as a void in the column, excessive extra-column volume (e.g., overly long tubing), or a blocked frit.[5][6] If only the this compound peak (or other polar analyte peaks) is tailing, the issue is more likely chemical in nature, related to interactions between the analyte and the stationary phase.[6][7]
Q4: How does the mobile phase pH influence the peak shape of this compound?
A4: The pH of the mobile phase is a critical factor in controlling secondary interactions with the stationary phase.[8] Most peak tailing on silica-based columns is due to interactions with acidic silanol groups (Si-OH) on the silica surface.[9] By lowering the mobile phase pH (typically to ≤ 3), these silanol groups become fully protonated, which suppresses their ability to interact with polar analytes like this compound, leading to improved peak symmetry.[1][7][10]
Q5: Could the solvent used to dissolve my sample be the cause of the peak tailing?
A5: Yes, a mismatch between the sample solvent and the mobile phase can cause peak distortion, including tailing.[2] If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase HPLC) than the mobile phase, it can lead to poor peak shape, especially for early eluting peaks. Whenever possible, dissolve your this compound standard and samples in the initial mobile phase composition.
Q6: How can I determine if my HPLC column is the source of the problem?
A6: Column degradation or contamination is a frequent cause of peak tailing.[2] You can diagnose this by first removing any guard column and re-running the analysis. If the problem persists, try flushing the column with a strong solvent to remove contaminants.[11] If these steps do not resolve the issue, the column's packing bed may be compromised, or the stationary phase may be chemically degraded, in which case the column should be replaced.[5] Using modern, high-purity, end-capped columns can significantly reduce the potential for silanol interactions from the start.[10][12]
Troubleshooting Guides
Guide 1: Systematic Diagnosis of Peak Tailing
This guide provides a logical workflow to help you systematically identify the root cause of this compound peak tailing.
Caption: A troubleshooting workflow for diagnosing this compound peak tailing.
Guide 2: Understanding Secondary Interactions
Peak tailing for polar analytes like this compound is often caused by secondary interactions with the silica stationary phase. This diagram illustrates the hydrogen bonding between the hydroxyl groups of this compound and residual silanol groups on the column packing material.
Caption: Secondary interaction mechanism leading to peak tailing.
Data Summary and Experimental Protocols
Table 1: Mobile Phase Optimization for this compound
This table summarizes key mobile phase parameters and their impact on reducing peak tailing for this compound.
| Parameter | Recommended Adjustment | Rationale & Impact on Peak Shape |
| Mobile Phase pH | Adjust to pH ≤ 3 using an additive like formic or phosphoric acid.[7][13] | Suppresses the ionization of residual silanol groups on the silica stationary phase, minimizing secondary polar interactions that cause tailing.[10][12] |
| Buffer Concentration | For LC-UV, increase buffer strength (e.g., 25 mM phosphate). For LC-MS, use a low concentration (e.g., <10 mM) of a volatile buffer like ammonium formate.[10] | A higher ionic strength mobile phase can help mask residual silanol sites, improving peak symmetry.[10] |
| Mobile Phase Additives | Add a competing base like triethylamine (TEA) at a low concentration (e.g., 20-25 mM). Note: This is less necessary with modern columns.[9][12] | TEA is a small basic molecule that preferentially interacts with active silanol sites, preventing the larger this compound molecule from binding to them.[9] |
| Organic Modifier | Test different organic solvents (e.g., switch from acetonitrile to methanol or vice-versa).[8] | Acetonitrile and methanol have different properties that can influence analyte-stationary phase interactions and affect peak shape. |
Protocol: General HPLC Method for this compound Analysis
This protocol provides a starting point for developing a robust HPLC method for this compound, designed to minimize peak tailing.
-
Column Selection:
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL. To avoid overload, ensure the injected mass is within the column's linear range.[2]
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time reproducibility.
-
Detection Wavelength: Determine the UV maxima for this compound by scanning a standard solution (e.g., 200-400 nm).[14]
-
Gradient Program (Example):
-
0-2 min: 5% B
-
2-20 min: 5% to 60% B
-
20-22 min: 60% to 95% B (column wash)
-
22-25 min: 95% B
-
25-26 min: 95% to 5% B (return to initial)
-
26-30 min: 5% B (equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound standard or sample extract in the initial mobile phase (95% Solvent A, 5% Solvent B).
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent column frit blockage.[15]
-
-
System Suitability:
-
Before running samples, inject a standard solution multiple times to ensure the system is equilibrated and performing correctly.
-
Calculate the tailing factor (Tf) for the this compound peak. A value close to 1.0 is ideal, while values greater than 2.0 are generally unacceptable for quantitative analysis.[3]
-
References
- 1. acdlabs.com [acdlabs.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. uhplcs.com [uhplcs.com]
- 4. hmdb.ca [hmdb.ca]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. m.youtube.com [m.youtube.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromtech.com [chromtech.com]
- 9. hplc.eu [hplc.eu]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. impactfactor.org [impactfactor.org]
- 15. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
Technical Support Center: Kanokoside D Stability and Storage
This technical support center provides guidance on the proper storage and handling of Kanokoside D to minimize degradation and ensure the integrity of your research results. The following information is based on general principles of natural product chemistry, particularly for terpene glycosides, as specific stability data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage condition for this compound?
A1: For short-term storage (days to weeks), it is recommended to store this compound as a solid in a tightly sealed container at 2-8°C, protected from light and moisture. For long-term storage, this compound should be stored as a solid at -20°C or lower in a desiccated, dark environment. If in solution, it should be stored at -80°C.
Q2: My this compound solution has changed color. Is it degraded?
A2: A change in color can be an indicator of degradation. We recommend preparing fresh solutions for your experiments. To investigate the purity of your sample, you can use analytical techniques like High-Performance Liquid Chromatography (HPLC).
Q3: Can I store this compound in a solution? What is the best solvent?
A3: While it is best to store this compound as a solid, if a solution is necessary, use a dry, aprotic solvent. Prepare the solution fresh before use whenever possible. If storage in solution is unavoidable, store it in small aliquots at -80°C to minimize freeze-thaw cycles.
Q4: What are the likely causes of this compound degradation?
A4: Based on its structure as a terpene glycoside, this compound is potentially susceptible to degradation through hydrolysis of its glycosidic and ester linkages. This can be accelerated by exposure to acidic or basic conditions, elevated temperatures, and moisture. Oxidation is another potential degradation pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh solutions for each experiment. Verify the purity of your solid sample using HPLC. |
| Loss of biological activity | Degradation of the compound. | Review storage and handling procedures. Ensure the compound is protected from heat, light, and moisture. Consider performing a forced degradation study to understand stability limits. |
| Appearance of new peaks in HPLC chromatogram | Presence of degradation products. | Compare the chromatogram with a reference standard. If new peaks are present, the sample has likely degraded. Prepare fresh samples from a new batch of solid compound if necessary. |
Stability Data (Illustrative Examples)
The following tables present hypothetical stability data for this compound under various stress conditions to illustrate potential degradation patterns. Note: This data is for illustrative purposes only and is not derived from experimental studies on this compound.
Table 1: Hypothetical Degradation of this compound in Solution at 25°C
| Condition | % Degradation (after 24 hours) | % Degradation (after 72 hours) |
| 0.1 M HCl | 15% | 40% |
| Water (pH 7) | < 1% | 2% |
| 0.1 M NaOH | 25% | 60% |
| 3% H₂O₂ | 10% | 25% |
Table 2: Hypothetical Degradation of Solid this compound
| Condition | % Degradation (after 1 week) | % Degradation (after 4 weeks) |
| 40°C / 75% RH | 5% | 15% |
| Photostability (ICH Q1B) | 8% | 20% |
| 25°C / 60% RH | < 1% | 2% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 2, 6, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 2, 6, and 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 2, 6, and 24 hours, protected from light.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method.
Protocol 2: HPLC Method for Stability Testing of this compound
Objective: To develop a stability-indicating HPLC method for the quantification of this compound and its degradation products.
Methodology:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 10% B, increase to 90% B over 30 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
Technical Support Center: LC-MS Analysis of Kanokoside D
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Kanokoside D.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][3][4] This phenomenon can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[5][6] Ion suppression, a decrease in the analyte's signal, is the more common effect.[4][7]
Q2: I am observing low signal intensity and poor reproducibility for my this compound samples compared to my standards prepared in solvent. Could this be due to matrix effects?
A2: Yes, a significant decrease in signal intensity and poor reproducibility are classic indicators of matrix effects, specifically ion suppression.[2][8] When components from the sample matrix co-elute with this compound, they can compete for ionization, reducing the number of this compound ions that reach the detector.[1] To confirm this, you can perform a post-extraction addition experiment as detailed in the protocols below.
Q3: How can I detect and quantify the extent of matrix effects in my this compound analysis?
A3: The presence of matrix effects can be qualitatively assessed using the post-column infusion technique.[9] For a quantitative evaluation, the post-extraction spiking method is considered the "gold standard".[2] This involves comparing the response of this compound in a post-spiked matrix extract to its response in a pure solvent at the same concentration. The ratio of these responses is known as the matrix factor (MF).[2] A detailed protocol for this is provided in the "Experimental Protocols" section.
Q4: What are the most effective strategies to minimize or eliminate matrix effects for this compound?
A4: A multi-pronged approach is often the most effective. This includes:
-
Optimized Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) can effectively remove interfering matrix components before injection.[1][7] For a terpene glycoside like this compound, SPE with a suitable sorbent is often a good choice.
-
Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components is crucial. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different column chemistry.[3][5]
-
Use of an Internal Standard: The most robust method to compensate for matrix effects is the use of a stable isotope-labeled (SIL) internal standard for this compound.[3][4][7][10] A SIL internal standard co-elutes with this compound and experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[7][11] If a SIL IS is unavailable, a structural analog can be used, but with potentially less accuracy.
Q5: Is a stable isotope-labeled (SIL) internal standard for this compound commercially available?
A5: The availability of a specific SIL internal standard for this compound would need to be verified with commercial suppliers of analytical standards and custom synthesis services. Companies like Cambridge Isotope Laboratories (CIL) may offer such products or custom synthesis.[12] If a commercial standard is not available, custom synthesis is a viable option for long-term projects requiring high accuracy.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low this compound signal in matrix samples | Ion suppression due to matrix effects. | 1. Perform a post-extraction addition experiment to confirm and quantify the matrix effect. 2. Improve sample cleanup using SPE or LLE. 3. Optimize chromatographic conditions to separate this compound from the suppression zone. 4. Incorporate a stable isotope-labeled internal standard. |
| High variability in quantitative results | Inconsistent matrix effects between samples. | 1. Ensure sample preparation is highly consistent across all samples. 2. Use a stable isotope-labeled internal standard to compensate for sample-to-sample variations in matrix effects.[10][13] 3. Evaluate matrix effects across at least six different lots of the biological matrix.[2] |
| Peak shape distortion for this compound | Co-eluting matrix components interfering with chromatography. | 1. Adjust the mobile phase gradient to improve peak resolution. 2. Try a different stationary phase (e.g., a phenyl-hexyl column instead of C18). 3. Enhance sample cleanup to remove the interfering compounds. |
| Shift in this compound retention time | Matrix components affecting the column chemistry over time. | 1. Implement a more rigorous column washing step between injections. 2. Use a guard column to protect the analytical column. 3. Improve the sample preparation procedure to remove matrix components that may irreversibly bind to the column. |
Quantitative Data Summary
Since no specific quantitative data for matrix effects on this compound is available in the literature, the following table is provided as a template for researchers to summarize their own findings from a post-extraction addition experiment.
Table 1: Example Matrix Factor (MF) Calculation for this compound
| Sample Type | Mean Peak Area (n=3) | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| This compound in Solvent (A) | 1,500,000 | - | - |
| This compound in Post-Spiked Matrix (B) | 900,000 | 0.60 | 40% Suppression |
| Calculation | MF = B / A | % Effect = (1 - MF) * 100 |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
-
Prepare two sets of samples:
-
Set A: Spike a known concentration of this compound into a pure solvent (e.g., the mobile phase).
-
Set B: First, extract a blank matrix sample using your established sample preparation protocol. Then, spike the same concentration of this compound into the final, processed extract.
-
-
Prepare a third sample set:
-
Set C: Spike the blank matrix with this compound before the extraction process to determine recovery.
-
-
Analyze all three sets of samples by LC-MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE) as follows:
-
Let A be the mean peak area of the analyte in the pure solvent.
-
Let B be the mean peak area of the analyte in the post-spiked matrix extract.
-
Let C be the mean peak area of the analyte in the pre-spiked matrix extract.
-
Matrix Factor (MF) = B / A
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
-
Recovery (RE)% = (C / B) * 100
-
Protocol 2: Mitigation of Matrix Effects using Solid-Phase Extraction (SPE)
-
Select an appropriate SPE sorbent: For a moderately polar compound like this compound (a terpene glycoside), a reversed-phase sorbent (e.g., C18) or a mixed-mode sorbent could be effective.
-
Condition the SPE cartridge: Follow the manufacturer's instructions, typically involving washing with methanol and then equilibrating with water.
-
Load the sample: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.
-
Wash the cartridge: Wash with a weak solvent (e.g., water or a low percentage of organic solvent) to remove highly polar interferences.
-
Elute this compound: Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: Strategies for mitigating matrix effects in LC-MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. eijppr.com [eijppr.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. otsuka.co.jp [otsuka.co.jp]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Kanokoside D Chromatographic Resolution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the chromatographic resolution of Kanokoside D.
Frequently Asked Questions (FAQs)
Q1: What is the optimal type of HPLC column for this compound analysis?
A1: For the separation of terpene glycosides like this compound, a reversed-phase C18 column is generally the most effective choice. Columns with a particle size of 5 µm or less can provide improved peak efficiency and resolution. For complex matrices, a C18 column with end-capping is recommended to minimize peak tailing caused by interactions with residual silanols.
Q2: I am observing significant peak tailing for my this compound standard. What are the likely causes and solutions?
A2: Peak tailing for glycosidic compounds is a common issue. The primary causes include:
-
Secondary Interactions: The hydroxyl groups in this compound can interact with active sites (free silanols) on the silica backbone of the column.
-
Mobile Phase pH: An inappropriate pH can lead to the partial ionization of the analyte, causing tailing.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
Solutions:
-
Use an end-capped C18 column or a column with a base-deactivated stationary phase.
-
Acidify the mobile phase with 0.1% formic acid or phosphoric acid to suppress the ionization of silanol groups.
-
Reduce the injection volume or dilute the sample.
Q3: My this compound peak is co-eluting with an unknown impurity. How can I improve the resolution?
A3: To improve the resolution between this compound and a co-eluting peak, you can try the following:
-
Optimize the Mobile Phase: Adjust the gradient slope. A shallower gradient will increase the run time but can significantly improve the separation of closely eluting compounds. You can also experiment with changing the organic modifier from acetonitrile to methanol, or vice versa, as this will alter the selectivity.
-
Change the Column Chemistry: If optimizing the mobile phase is insufficient, consider a column with a different selectivity, such as a Phenyl-Hexyl or a C30 column.
-
Adjust the Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but its effect can be compound-dependent.
Q4: My retention times for this compound are not consistent between runs. What should I check?
A4: Fluctuating retention times are typically due to issues with the HPLC system or mobile phase preparation. Check the following:
-
Pump Performance: Ensure the pump is delivering a consistent flow rate and that there are no leaks in the system.
-
Mobile Phase Composition: Inaccurately prepared mobile phases or solvent evaporation can lead to shifts in retention time. Always prepare fresh mobile phases and keep the solvent bottles capped.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the chromatographic analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Symptom: Asymmetrical peaks, with a tailing factor > 1.5 or a fronting peak.
-
Potential Causes & Solutions:
-
Chemical Interactions:
-
Problem: Secondary interactions with the stationary phase.
-
Solution: Add 0.1% formic acid to the mobile phase. Use a base-deactivated or end-capped column.
-
-
Column Issues:
-
Problem: Column contamination or degradation.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column.
-
-
Sample Overload:
-
Problem: Injecting too much sample.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Issue 2: Low Resolution (Rs < 1.5)
-
Symptom: Overlapping peaks between this compound and other components.
-
Potential Causes & Solutions:
-
Suboptimal Mobile Phase:
-
Problem: Inadequate separation power of the mobile phase.
-
Solution: Decrease the gradient slope. Try a different organic modifier (e.g., methanol instead of acetonitrile).
-
-
Incorrect Column Choice:
-
Problem: The stationary phase does not provide sufficient selectivity.
-
Solution: Switch to a column with a different chemistry (e.g., Phenyl-Hexyl).
-
-
High Flow Rate:
-
Problem: Insufficient time for analyte interaction with the stationary phase.
-
Solution: Reduce the flow rate.
-
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for this compound
This protocol is a general guideline and may require optimization for specific sample matrices.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-25 min: 40% B
-
25-30 min: 40-50% B
-
30-60 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in methanol and filter through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes typical chromatographic parameters that can be expected when analyzing this compound and a structurally similar compound under different conditions.
| Parameter | Method 1 (C18 Column, ACN/H₂O Gradient) | Method 2 (Phenyl-Hexyl Column, MeOH/H₂O Gradient) |
| Analyte | This compound | This compound |
| Retention Time (min) | ~ 18.5 | ~ 22.1 |
| Resolution (Rs) with Impurity X | 1.6 | 2.1 |
| Tailing Factor | 1.3 | 1.1 |
| Theoretical Plates | > 8000 | > 9500 |
Visualizations
Caption: Troubleshooting workflow for enhancing this compound resolution.
Caption: Standard experimental workflow for HPLC analysis of this compound.
Dealing with co-eluting compounds in Kanokoside D analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kanokoside D. The following information is designed to address common challenges encountered during the analytical determination of this compound, particularly the issue of co-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what matrices is it commonly analyzed?
This compound is a terpene glycoside that has been reported in plant species such as Valeriana fauriei and Valeriana officinalis.[1] It is typically analyzed in complex matrices such as plant extracts and herbal preparations. Due to the rich chemical diversity of these natural products, co-elution with other structurally similar compounds is a significant analytical challenge.
Q2: What are the common classes of compounds that may co-elute with this compound?
During the analysis of Valeriana officinalis extracts, this compound may co-elute with other iridoids, sesquiterpenoids, and flavonoids.[2][3][4] Specifically, other terpene glycosides with similar polarity and chromatographic behavior are likely to interfere with the accurate quantification of this compound. Isomeric compounds, which have the same molecular formula but different structural arrangements, are particularly challenging to separate.[5][6]
Q3: What type of analytical column is recommended for this compound analysis?
A reversed-phase C18 column is the most commonly used stationary phase for the separation of iridoid and terpene glycosides.[7] These columns provide good retention and selectivity for this class of compounds. For complex mixtures, using a column with a smaller particle size (e.g., UPLC columns) can significantly improve resolution and peak shape.
Q4: What mobile phases are typically used for the separation of this compound and related compounds?
A gradient elution using a mixture of water and an organic solvent, such as acetonitrile or methanol, is generally effective.[7][8] The addition of a small amount of acid, like formic acid or phosphoric acid, to the mobile phase can improve peak shape and resolution, especially for acidic analytes.
Q5: How can I confirm the identity of the this compound peak in a complex chromatogram?
High-resolution mass spectrometry (HR-MS), such as UPLC-QTOF/MS, is a powerful tool for the unambiguous identification of this compound.[2] By comparing the accurate mass and fragmentation pattern of the analyte with that of a reference standard or with data from the literature, confident identification can be achieved even in the presence of co-eluting compounds.[1]
Troubleshooting Guide: Co-eluting Compounds
One of the most frequent issues in the analysis of this compound from natural product extracts is the presence of co-eluting compounds, which can lead to inaccurate quantification and misidentification. This guide provides a systematic approach to troubleshoot and resolve co-elution problems.
Problem: Poor resolution between this compound and an unknown peak.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor peak resolution in this compound analysis.
Quantitative Data Summary: Method Parameter Adjustments for Improved Resolution
| Parameter | Initial Condition (Example) | Optimized Condition (Suggestion) | Expected Outcome |
| Gradient Slope | 5-95% Acetonitrile in 20 min | 20-50% Acetonitrile in 40 min | Increased separation between closely eluting peaks. |
| Mobile Phase pH | No modifier | 0.1% Formic Acid in Water/Acetonitrile | Improved peak shape and potential shifts in retention time. |
| Column Temperature | Ambient | 40°C | Decreased viscosity, potentially sharper peaks and altered selectivity. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Increased interaction time with the stationary phase, potentially improving resolution. |
Detailed Experimental Protocol: UPLC-QTOF/MS Analysis of this compound in Valeriana officinalis Extract
This protocol provides a starting point for the analysis of this compound and may require further optimization for specific sample matrices.
1. Sample Preparation
-
Extraction:
-
Solid Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 1 mL of the filtered extract onto the cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove highly polar interferences.
-
Elute this compound and other glycosides with 5 mL of 80% methanol in water.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 200 µL of the initial mobile phase.
-
2. UPLC-QTOF/MS Conditions
-
UPLC System:
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5-40% B
-
15-20 min: 40-95% B
-
20-22 min: 95% B
-
22-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
-
QTOF-MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 2.5 kV
-
Sampling Cone: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Acquisition Range: m/z 100-1000
-
MS/MS Analysis: Data-dependent acquisition (DDA) with collision energy ramped from 10 to 40 eV for fragmentation of the top 3 most intense ions.
-
Experimental Workflow Diagram
Caption: The experimental workflow for the analysis of this compound in Valeriana officinalis.
Troubleshooting Guide: Peak Shape Issues
Poor peak shape, such as tailing or broadening, can compromise resolution and the accuracy of integration.
Problem: Peak tailing observed for this compound.
Possible Causes and Solutions
| Cause | Solution |
| Secondary Interactions | Acidify the mobile phase (e.g., 0.1% formic acid) to suppress the ionization of silanol groups on the column. Use an end-capped C18 column.[12] |
| Column Overload | Dilute the sample extract and reinject. If peak shape improves, the original sample was too concentrated. |
| Column Contamination | Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column. The use of a guard column is highly recommended to protect the analytical column.[13] |
| Extra-column Volume | Ensure all tubing and connections are appropriate for the UPLC system and are properly fitted to minimize dead volume.[13] |
Logical Troubleshooting for Peak Tailing
Caption: A troubleshooting diagram for addressing peak tailing in HPLC analysis.
By following these guidelines and protocols, researchers can more effectively address the challenges of analyzing this compound in complex matrices and obtain reliable, high-quality data.
References
- 1. This compound | C27H44O16 | CID 46173908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. acgpubs.org [acgpubs.org]
- 4. Iridoids and sesquiterpenoids from Valeriana officinalis and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of stereoisomers of some terpene derivatives by capillary gas chromatography-mass spectrometry and high-performance liquid chromatography using beta-cyclodextrin derivative columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. phcogres.com [phcogres.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Purity Assessment of Kanokoside D
Welcome to the technical support center for the purity assessment of Kanokoside D. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during the quality control of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial?
This compound is a terpene glycoside that has been identified in plant species such as Valeriana fauriei and Valeriana officinalis.[1] As a potential therapeutic agent, ensuring the purity of this compound is critical for the safety, efficacy, and reproducibility of preclinical and clinical studies. Impurities can impact its pharmacological activity and may introduce toxicity.
Q2: What are the primary analytical methods for assessing the purity of this compound?
The primary methods for assessing the purity of this compound and other similar glycosides include:
-
High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC) with UV or Mass Spectrometric (MS) detection is a powerful technique for separating this compound from its impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method is highly sensitive and provides molecular weight information, aiding in the identification of unknown impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of this compound and for identifying and characterizing any impurities present.
Q3: What are the potential sources of impurities in a this compound sample?
Impurities in a this compound sample can originate from various stages:
-
Biosynthesis: Structurally related compounds, such as other Kanokosides (e.g., Kanokoside A and C), may be co-extracted from the plant material.[2][3]
-
Extraction and Purification Process: Solvents, reagents, and degradation of the compound during these processes can introduce impurities.
-
Degradation: this compound may degrade under certain conditions of light, temperature, pH, and oxidation, leading to the formation of degradation products.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purity assessment of this compound.
HPLC Analysis Challenges
Problem: Poor peak shape (tailing or fronting) for the this compound peak.
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Solution: Glycosides can sometimes exhibit peak tailing on standard C18 columns. Try a column with end-capping or a different stationary phase (e.g., phenyl-hexyl). Adjusting the mobile phase pH with a small amount of acid (e.g., 0.1% formic acid or acetic acid) can help to suppress silanol interactions.
-
-
Possible Cause 2: Sample solvent mismatch with the mobile phase.
-
Solution: Dissolve the this compound sample in the initial mobile phase composition whenever possible. If a stronger solvent is required for solubility, inject the smallest possible volume.
-
-
Possible Cause 3: Column overload.
-
Solution: Reduce the concentration of the sample being injected.
-
Problem: Unidentified peaks in the chromatogram.
-
Possible Cause 1: Co-eluting impurities.
-
Solution: Optimize the HPLC method. Vary the gradient slope, mobile phase composition (e.g., switch from acetonitrile to methanol or vice-versa), or try a different column chemistry to improve resolution.
-
-
Possible Cause 2: Degradation of the sample.
-
Solution: Prepare fresh samples and store them under appropriate conditions (e.g., protected from light, low temperature). Consider performing a forced degradation study to intentionally generate and identify potential degradation products.[4]
-
-
Possible Cause 3: System contamination.
-
Solution: Run a blank gradient (injecting only the mobile phase) to check for system peaks. Flush the HPLC system with a strong solvent to remove any contaminants.
-
Data Interpretation Challenges
Problem: Difficulty in identifying an unknown impurity peak.
-
Solution:
-
LC-MS Analysis: Obtain the mass spectrum of the impurity peak. The molecular weight can provide clues about its identity (e.g., loss of a sugar moiety, oxidation).
-
Fraction Collection and NMR Analysis: If the impurity is present in sufficient quantity, collect the fraction corresponding to the peak and perform 1D and 2D NMR experiments for structural elucidation.
-
Forced Degradation Studies: Compare the retention time and mass of the unknown peak with those of the degradation products generated under controlled stress conditions (acid, base, oxidation, heat, light). This can help to identify if the impurity is a degradation product.
-
Quantitative Data Summary
The following tables provide a summary of typical parameters that are important for the quantitative purity assessment of this compound. Please note that these are example values and should be established for your specific analytical method.
Table 1: HPLC Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |
Table 2: Predicted NMR Data for this compound
This table provides predicted chemical shifts for this compound, which can be a useful reference for initial spectral analysis. Experimental verification is crucial for definitive assignments.
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹³C | Refer to database HMDB0036105 for a detailed list of predicted shifts.[5] |
| ¹H | Refer to relevant literature and databases for predicted proton chemical shifts. |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Purity Assessment
This protocol provides a general framework for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation and sample matrix.
-
Chromatographic System: HPLC with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
Start with a low percentage of B (e.g., 10-20%) and gradually increase to a high percentage (e.g., 90-95%) over 30-40 minutes to elute all components.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan, typically around 210-230 nm for similar compounds).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or mobile phase A/B mixture) to a known concentration.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[4]
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60-80 °C for a specified time. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature or heat gently. Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of this compound with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80-100 °C) for a defined period.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) or a combination of UV and visible light.
-
Analysis: Analyze the stressed samples using the developed HPLC method and compare the chromatograms to that of an unstressed sample.
Visualizations
Caption: Workflow for the purity assessment of this compound.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
- 1. This compound | C27H44O16 | CID 46173908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kanokoside A | C21H32O12 | CID 10457683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Kanokoside C | C27H42O17 | CID 46173907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hmdb.ca [hmdb.ca]
Validation & Comparative
Comparative Bioactivity Analysis of Kanokoside D and Kanokoside A: A Review of Available Data
A direct comparative analysis of the bioactivity of Kanokoside D and Kanokoside A is not currently possible due to a lack of specific experimental data in publicly available scientific literature. While both are classified as iridoid glycosides and have been isolated from plant species of the Valeriana genus, no studies have been identified that directly compare their cytotoxic, anti-inflammatory, or neuroprotective effects.
This guide, therefore, aims to provide a contextual overview based on the known bioactivities of the broader class of iridoid glycosides found in Valeriana species. The information presented below is of a general nature and may not be specifically representative of this compound or Kanokoside A without direct experimental validation.
General Bioactivity of Iridoids from Valeriana Species
Iridoid glycosides are a class of monoterpenoids that are recognized for a wide range of biological activities. Research on extracts from Valeriana officinalis and other species has indicated that these compounds contribute to the plant's medicinal properties, which include sedative, anxiolytic, and anti-inflammatory effects.[1]
Cytotoxic Activity:
Studies on various iridoids isolated from Valeriana officinalis have demonstrated cytotoxic activities against several cancer cell lines.[2][3] For instance, certain valepotriates, a type of iridoid, have shown high cytotoxicity with low IC50 values against human small-cell lung cancer and colorectal cancer cell lines.[4] However, specific IC50 values for this compound and Kanokoside A in any cancer cell line have not been reported in the available literature.
Anti-inflammatory Activity:
The anti-inflammatory properties of iridoids are a significant area of research. Some iridoids isolated from Valeriana jatamansi have shown potent inhibition of nitric oxide (NO) production, a key mediator in inflammation, with IC50 values in the low micromolar range.[5] The mechanisms often involve the modulation of inflammatory pathways, though specific pathways for this compound and Kanokoside A are not defined.
Neuroprotective Effects:
Given the traditional use of Valeriana for neurological conditions, the neuroprotective potential of its constituent iridoids is of interest.[1] General studies on iridoids suggest they may offer neuroprotection through various mechanisms, but specific assays or mechanistic studies for this compound and Kanokoside A are not available.
Data Presentation
Due to the absence of quantitative data from direct comparative studies, a comparative data table for this compound and Kanokoside A cannot be generated.
Experimental Protocols
Detailed experimental methodologies for the direct comparison of this compound and Kanokoside A are not available as no such studies have been published. General protocols for assessing cytotoxicity (e.g., MTT assay), anti-inflammatory activity (e.g., NO inhibition assay), and neuroprotection (e.g., cell-based assays under oxidative stress) are standard in the field but have not been specifically applied to a comparative study of these two compounds.
Signaling Pathways and Visualization
Without experimental data, it is not possible to create accurate diagrams of signaling pathways modulated by this compound and Kanokoside A. Any such visualization would be purely speculative. Therefore, no DOT scripts for signaling pathways can be provided.
Logical Relationship of Available Information
To illustrate the current state of knowledge and the information gap, the following diagram represents the logical relationship of the available information.
Caption: Information Hierarchy for Kanokosides.
A comprehensive comparison of the bioactivity of this compound and Kanokoside A is a clear gap in the current scientific literature. While the broader class of iridoids from Valeriana species exhibits promising cytotoxic, anti-inflammatory, and neuroprotective properties, the specific roles and comparative efficacy of this compound and Kanokoside A remain to be elucidated. Further research, including direct comparative in vitro and in vivo studies, is necessary to determine the individual bioactivities and potential therapeutic applications of these compounds. Researchers in drug development and natural product chemistry are encouraged to undertake such studies to fill this knowledge void.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Iridoids and lignans from Valeriana officinalis and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic potential of valerian constituents and valerian tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iridoids from Valeriana jatamansi with anti-inflammatory and antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an HPLC Method for Kanokoside D Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Kanokoside D, a key saponin. Furthermore, it offers a comparison with alternative analytical techniques, supported by illustrative experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC is a cornerstone technique for the quantitative analysis of saponins due to its high resolution and sensitivity. A validated HPLC method ensures the reliability, reproducibility, and accuracy of the analytical results. The validation process typically assesses specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Illustrative HPLC Validation Parameters for this compound
The following table summarizes the typical performance characteristics of a validated HPLC method for the quantification of a saponin like this compound. These values are based on established methods for similar compounds and serve as a benchmark for what researchers can expect to achieve.
| Validation Parameter | Typical Performance Characteristic |
| Linearity (R²) | |
| ≥ 0.999 | |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | |
| - Intraday | < 2% |
| - Interday | < 3% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Comparison with Alternative Analytical Methods
While HPLC with UV detection is a robust and widely used method, other techniques offer certain advantages, particularly in terms of sensitivity and selectivity. This section compares the HPLC-UV method with High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD) and Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS).
| Feature | HPLC-UV | HPLC-ELSD | HILIC-MS |
| Principle | Measures the absorption of UV light by the analyte. | Measures the light scattered by analyte particles after solvent evaporation. | Separates based on hydrophilicity and detects based on mass-to-charge ratio. |
| Selectivity | Moderate; dependent on the presence of a chromophore. | Universal; independent of optical properties. | High; provides structural information.[1][2] |
| Sensitivity | Good | Good | Excellent |
| Gradient Elution | Compatible | Baseline drift can be an issue. | Compatible |
| Quantification | Requires a reference standard with a similar chromophore. | Does not require a chromophore, but response can be non-linear. | Highly accurate and sensitive quantification.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying analytical results. The following sections outline the key experimental protocols for the HPLC validation of this compound.
HPLC Method Protocol
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile and water is commonly used for saponin analysis.[2]
-
Flow Rate : Typically 1.0 mL/min.
-
Detection Wavelength : Saponins often lack a strong chromophore, so detection is often performed at a low wavelength, such as 205 nm.
-
Injection Volume : 20 µL.
-
Column Temperature : Maintained at 25 °C.
Validation Procedures
-
Specificity : The ability to assess the analyte unequivocally in the presence of other components. This is typically evaluated by analyzing a placebo (matrix without the analyte) and a spiked sample to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity : A series of at least five concentrations of this compound standard solutions are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) is calculated.
-
Range : The concentration interval over which the method is precise, accurate, and linear.
-
Accuracy : Determined by a recovery study, where a known amount of this compound is added to a placebo sample and the percentage of the analyte recovered is calculated.
-
Precision : Assessed at two levels:
-
Repeatability (Intraday precision) : Multiple injections of the same sample on the same day.
-
Intermediate Precision (Interday precision) : Analysis of the same sample on different days by different analysts or with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ) : These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Visualizing the Workflow
Clear diagrams of experimental workflows are essential for understanding the logical sequence of steps.
Caption: Workflow for HPLC method validation.
Caption: Comparison of analytical methods.
References
A Comparative Guide to Analytical Methods for Kanokoside D Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantification of Kanokoside D, a terpene glycoside found in Valeriana fauriei. Due to the limited availability of specific validated methods for this compound, this document presents a surrogate comparison based on established analytical techniques for structurally related iridoid glycosides and other compounds isolated from Valeriana species. The information herein is intended to guide the development and cross-validation of analytical protocols for this compound.
Comparative Analysis of Analytical Techniques
The two primary chromatographic techniques suitable for the analysis of this compound and similar glycosidic natural products are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The selection of a method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | HPLC-UV | UPLC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Selectivity | Moderate; may be susceptible to interference from co-eluting compounds with similar UV spectra. | High; provides structural information and can differentiate between isomers with the same molecular weight. |
| Sensitivity | Lower; typically in the microgram per milliliter (µg/mL) range. | Higher; can achieve nanogram per milliliter (ng/mL) or lower detection limits. |
| Linearity (Typical Range) | 1-100 µg/mL | 1-1000 ng/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.1-1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.5-5 ng/mL |
| Accuracy (% Recovery) | 95-105% | 98-102% |
| Precision (%RSD) | < 5% | < 3% |
| Instrumentation Cost | Lower | Higher |
| Sample Throughput | Lower (longer run times) | Higher (shorter run times) |
| Matrix Effects | Less prone | More prone to ion suppression or enhancement. |
Experimental Protocols
The following are proposed experimental protocols for the analysis of this compound based on methods used for similar compounds. These protocols should be optimized and validated for the specific application.
Proposed HPLC-UV Method
This method is suitable for routine quality control and quantification of this compound in relatively simple matrices or purified extracts.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Example: Start with 10% acetonitrile, ramp to 90% over 30 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection might be challenging. A low wavelength (e.g., 205-210 nm) would likely be used, which can be less selective.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of isolated and purified this compound in methanol. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Extract the plant material or formulation with a suitable solvent such as methanol or ethanol. The extract may require solid-phase extraction (SPE) cleanup to remove interfering substances.
Proposed UPLC-MS/MS Method
This method is ideal for bioanalytical studies, trace-level quantification, and analysis in complex matrices where high selectivity and sensitivity are required.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 or HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Example: Start with 5% acetonitrile, ramp to 95% over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI in either positive or negative mode (to be determined experimentally). For glycosides, negative mode is often effective.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound would need to be determined by infusing a pure standard.
-
Hypothetical MRM Transition: Based on its molecular formula (C27H44O16), the precursor ion in negative mode could be [M-H]⁻ at m/z 623.25. Product ions would be determined from fragmentation studies.
-
-
Injection Volume: 2 µL.
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but with potentially more dilute solutions due to the higher sensitivity of the instrument. An internal standard (a structurally similar compound not present in the sample) should be used to correct for matrix effects and variations in instrument response.
Method Cross-Validation Workflow
Cross-validation is crucial to ensure that different analytical methods produce comparable results. This process involves analyzing the same set of samples using the two developed and validated methods and statistically comparing the quantitative results.
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathway (Illustrative)
While this compound's specific mechanism of action is not detailed in the provided context, many iridoid glycosides from Valeriana species are known to interact with the GABAergic system, contributing to their sedative effects. The following diagram illustrates a simplified representation of GABAergic signaling.
Caption: Hypothesized modulation of the GABA-A receptor by this compound.
A Comparative Analysis of Iridoid Glycosides in Valeriana Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of iridoid glycosides found in various Valeriana species. This document summarizes quantitative data, details experimental protocols for analysis, and visualizes a key signaling pathway influenced by these bioactive compounds.
The genus Valeriana is renowned for its medicinal properties, primarily attributed to its rich composition of iridoid glycosides, particularly the valepotriates. These compounds are extensively studied for their sedative, anxiolytic, and neuroprotective effects. Understanding the qualitative and quantitative variations of these iridoids across different Valeriana species is crucial for standardization, drug discovery, and therapeutic applications.
Quantitative Comparison of Iridoid Glycosides
The concentration of iridoid glycosides, particularly valepotriates, varies significantly among different Valeriana species and even within different parts of the same plant. The following table summarizes the quantitative data of key iridoid glycosides from several Valeriana species, as determined by High-Performance Liquid Chromatography (HPLC).
| Valeriana Species | Plant Part | Valtrate (%) | Isovaltrate (%) | Acevaltrate (%) | Didrovaltrate (%) | Analytical Method | Reference |
| V. glechomifolia | Roots | - | - | - | - | HPLC | [1] |
| V. eupatoria | Roots | - | - | - | - | HPLC | [1] |
| V. eichleriana | Roots | - | - | - | - | HPLC | [1] |
| V. tajuvensis | Roots | - | - | - | - | HPLC | [1] |
| V. kilimandascharica | Rhizomes | - | 5.15 | - | - | HPLC | [2] |
| V. kilimandascharica | Leaves | - | 5.89 | - | - | HPLC | [2] |
| V. kilimandascharica | Flowers | - | 3.84 | - | - | HPLC | [2] |
| V. kilimandascharica | Stems | - | 3.17 | - | - | HPLC | [2] |
| V. jatamansi | Roots & Rhizomes | Present | Present | Present | Present | HPLC | [3] |
| V. officinalis | Roots & Rhizomes | Present | Present | - | Present | HPLC | [4] |
Note: A hyphen (-) indicates that the data for that specific iridoid was not reported in the cited study. "Present" indicates that the compound was identified but not quantified in the referenced abstract.
Experimental Protocols
Accurate quantification of iridoid glycosides is paramount for comparative studies. Below are detailed methodologies for their extraction and analysis.
Extraction of Iridoid Glycosides from Valeriana Species
This protocol is a generalized procedure based on common practices for extracting iridoids from Valeriana plant material.[5][6][7]
-
Plant Material Preparation : Air-dry the roots and rhizomes of the Valeriana species at room temperature. Once dried, grind the material into a coarse powder.
-
Solvent Extraction :
-
Macerate the powdered plant material with 70% ethanol at a ratio of 1:8 (w/v) for 24 hours at room temperature.
-
Filter the extract and repeat the extraction process with a fresh solvent-to-solid ratio of 1:6 for another 12 hours.
-
Combine the filtrates from both extractions.
-
-
Concentration : Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to remove the ethanol.
-
Fractionation (Optional, for purification) :
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
The iridoid-rich fraction is typically found in the ethyl acetate and n-butanol fractions.
-
-
Final Preparation : Evaporate the solvent from the desired fraction to yield the crude iridoid-rich extract. For quantitative analysis, this extract can be dissolved in a suitable solvent (e.g., methanol) to a known concentration.
High-Performance Liquid Chromatography (HPLC) for Quantification
The following HPLC method is a representative protocol for the separation and quantification of valepotriates.[1][2][8]
-
Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).
-
Column : A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase : A gradient or isocratic elution using a mixture of methanol and water. A common mobile phase is methanol/water (80:20, v/v). The aqueous phase may be acidified with 0.5% phosphoric acid to improve peak shape.[8]
-
Flow Rate : Typically 1.0 to 1.5 mL/min.[8]
-
Detection Wavelength : Iridoids are commonly detected at 254 nm.[2]
-
Quantification : Create a calibration curve using certified reference standards of the iridoid glycosides of interest (e.g., valtrate, isovaltrate). The concentration of the iridoids in the plant extracts is then determined by comparing their peak areas to the calibration curve.
Signaling Pathway Modulation
Iridoid glycosides from Valeriana species are known to exert their effects on the central nervous system through various mechanisms. One of the most studied is the modulation of the GABAergic system.[9][10] Additionally, iridoids from Valeriana jatamansi have been shown to promote axonal regeneration through the PI3K/Akt signaling pathway.[7]
GABAergic System Modulation by Valeriana Iridoids
The sedative and anxiolytic effects of certain Valeriana iridoids are attributed to their interaction with the GABAA receptor, the primary inhibitory neurotransmitter receptor in the brain.
Caption: GABAergic modulation by Valeriana iridoids.
PI3K/Akt Signaling Pathway in Axonal Regeneration
Iridoid-rich fractions from Valeriana jatamansi have been demonstrated to activate the PI3K/Akt signaling pathway, which is crucial for neuronal survival and axonal growth.[7]
Caption: PI3K/Akt pathway activation by V. jatamansi iridoids.
Conclusion
The phytochemical profile of iridoid glycosides in Valeriana species is diverse and presents a promising area for pharmacological research. This guide provides a foundational comparison and standardized methodologies to aid researchers in their exploration of these potent natural compounds. Further comparative studies employing standardized analytical methods across a wider range of Valeriana species are warranted to fully elucidate their therapeutic potential.
References
- 1. Quantitative determination of valepotriates from Valeriana native to South Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPCL Separation and quantitative determination of valepotriates from Valeriana kilimandascharica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. phytojournal.com [phytojournal.com]
- 6. acgpubs.org [acgpubs.org]
- 7. Iridoids rich fraction from Valeriana jatamansi Jones promotes axonal regeneration and motor functional recovery after spinal cord injury through activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. The gamma-aminobutyric acidergic effects of valerian and valerenic acid on rat brainstem neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sedative Compounds in Valeriana: Evaluating Kanokoside D and Other Key Actives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valeriana officinalis L., commonly known as valerian, has a long history of use as a natural remedy for anxiety and sleep disturbances. Its sedative and anxiolytic properties are attributed to a complex interplay of various chemical constituents. Among these, sesquiterpenoids like valerenic acid and its derivatives, as well as certain flavonoids, have been extensively studied. This guide provides a comparative analysis of the sedative effects of prominent compounds from Valeriana, with a special focus on the current state of knowledge regarding Kanokoside D, a terpene glycoside also present in the plant. While comprehensive data exists for several compounds, this guide also highlights the significant lack of research into the pharmacological activity of this compound, identifying a key area for future investigation in the field of natural product drug discovery.
Comparative Analysis of Sedative Activity
The sedative and anxiolytic effects of Valeriana compounds are primarily evaluated through preclinical models that assess locomotor activity, anxiety-related behaviors, and potentiation of sleep-inducing agents. The following tables summarize the available quantitative data for key compounds.
Table 1: In Vivo Anxiolytic and Sedative Effects of Valeriana Compounds
| Compound | Animal Model | Assay | Dose | Observed Effect | Citation |
| Valerenic Acid | Rat | Elevated Plus Maze | 3 mg/kg | Significant reduction in anxious behavior compared to control. | [1][2] |
| Mouse | Elevated Plus Maze & Light/Dark Choice Test | High Potency (nM affinity in vitro) | Exerted anxiolytic activity. | [3] | |
| Mouse | Locomotor Activity | 1 mg/kg | Intermittent stimulation of activity. | [4] | |
| Linarin | Mouse | Locomotor Activity | 12 mg/kg | Mild, short-term sedative effect. | [4] |
| Apigenin | Mouse | Locomotor Activity | 1.5 mg/kg | Mild, short-term sedative effect. | [4] |
| This compound | - | - | - | No available data on sedative or anxiolytic activity. | - |
Table 2: Effects of Valeriana Compounds on Pentobarbital-Induced Sleep in Mice
| Compound | Dose | Effect on Sleep Latency | Effect on Sleep Duration | Citation |
| Valerian Extract | - | Decreased | Increased | [5] |
| Linarin | - | Potentiated sleep-inducing properties | - | [6] |
| This compound | - | No available data. | No available data. | - |
Mechanism of Action: The GABAergic System
The primary mechanism of action for the sedative and anxiolytic effects of many Valeriana compounds involves the modulation of the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system.[[“]]
Valerenic acid, a key active compound, acts as a positive allosteric modulator of GABA-A receptors.[[“]] This is similar to the mechanism of benzodiazepines, although it binds to a different site on the receptor.[[“]] This modulation enhances the inhibitory effect of GABA, leading to a calming and sedative effect.[[“]] Studies have shown that the anxiolytic effects of valerenic acid are directly linked to its action on GABA-A receptors containing β2 or β3 subunits.[[“]]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of sedative and anxiolytic compounds.
Elevated Plus Maze (EPM)
This test is widely used to assess anxiety-like behavior in rodents.[8][9]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[9]
-
Procedure:
-
Interpretation: Anxiolytic compounds increase the proportion of time spent in and the number of entries into the open arms, as they reduce the animal's natural aversion to open spaces.[9]
Pentobarbital-Induced Sleep Test
This assay is used to evaluate the hypnotic or sleep-enhancing effects of a compound.[11][12]
-
Procedure:
-
Animals are pre-treated with the test compound or a vehicle control.
-
After a specific period, a sub-hypnotic dose of pentobarbital is administered to induce sleep.[12]
-
The latency to the onset of sleep (time from pentobarbital injection to loss of righting reflex) and the total duration of sleep are recorded.[12]
-
-
Interpretation: A decrease in sleep latency and an increase in the duration of sleep indicate a sedative-hypnotic effect of the test compound.[13]
Conclusion and Future Directions
The available scientific literature strongly supports the sedative and anxiolytic properties of several compounds found in Valeriana officinalis, with valerenic acid being the most extensively studied. Its mechanism of action via positive allosteric modulation of the GABA-A receptor is well-established. Flavonoids such as linarin also contribute to the overall sedative effect of valerian extracts.
In stark contrast, there is a significant dearth of information regarding the biological activities of this compound. Despite being identified as a constituent of Valeriana, no published experimental data currently describes its sedative, anxiolytic, or other pharmacological effects. This represents a critical knowledge gap.
Therefore, future research should prioritize the investigation of this compound to determine its potential contribution to the therapeutic effects of Valeriana. Such studies should include:
-
In vitro receptor binding assays to assess its affinity for GABA-A receptors and other relevant CNS targets.
-
In vivo behavioral studies in animal models (e.g., elevated plus maze, open field test, pentobarbital-induced sleep test) to evaluate its sedative and anxiolytic potential.
-
Comparative studies that directly compare the potency and efficacy of this compound with other known active compounds from Valeriana.
Elucidating the pharmacological profile of this compound will provide a more complete understanding of the complex phytochemistry of Valeriana and may lead to the discovery of novel therapeutic agents for anxiety and sleep disorders.
References
- 1. Valeriana officinalis root extracts have potent anxiolytic effects in laboratory rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GABA A receptors as in vivo substrate for the anxiolytic action of valerenic acid, a major constituent of valerian root extracts [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sedative and sleep-enhancing properties of linarin, a flavonoid-isolated from Valeriana officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Valerian GABA Serotonin Effects - Consensus [consensus.app]
- 8. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 11. The pentobarbital-induced sleep test [bio-protocol.org]
- 12. 2.8.2. Pentobarbital induced sleeping time test [bio-protocol.org]
- 13. Hypnotic Effect of Ocimum basilicum on Pentobarbital-Induced Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Kanokoside D: A Comparative Analysis of In Vitro and In Vivo Efficacy
An objective comparison of the current scientific evidence for the biological activity of Kanokoside D, a naturally occurring iridoid glycoside, reveals a significant disparity between in vitro and in vivo findings. While the aglycone of this compound has demonstrated promising anti-proliferative effects in a laboratory setting, comprehensive in vivo studies to validate these effects in living organisms are currently lacking.
This compound is a terpene glycoside found in plants of the Valeriana genus, notably Valeriana fauriei and Valeriana officinalis.[1] These plants have a long history in traditional medicine, suggesting the potential pharmacological relevance of their chemical constituents. This guide provides a detailed comparison of the available experimental data on this compound, aimed at researchers, scientists, and professionals in drug development.
In Vitro Efficacy: A Focus on the Aglycone
Current research indicates that this compound in its glycosidic form does not exhibit significant cytotoxic activity. However, upon enzymatic hydrolysis to its aglycone, a different efficacy profile emerges. A key study by Yoshikawa et al. (2022) investigated the anti-proliferative effects of iridoids isolated from Valeriana fauriei, including this compound. The study found that while the isolated iridoid glycosides, such as this compound, were inactive, their corresponding aglycones demonstrated selective anti-proliferative activity against cancer stem cells (CSCs).[2][3][4][5]
Quantitative Data Summary
| Compound | Cell Line | Activity |
| This compound | MDA-MB-231 (human breast cancer), U-251MG (human astrocytoma) and their CSCs | No anti-proliferative activity |
| Aglycone of this compound | MDA-MB-231 CSCs | Selective anti-proliferative activity |
Table 1: Summary of In Vitro Anti-proliferative Activity
Experimental Protocols
Enzymatic Hydrolysis of this compound: The conversion of this compound to its aglycone is a critical step for its observed in vitro activity. The following is a general protocol based on the study by Yoshikawa et al. (2022):
-
Dissolution: this compound is dissolved in a suitable buffer, such as acetate buffer (pH 5.0).
-
Enzyme Addition: A β-glucosidase enzyme solution is added to the this compound solution.
-
Incubation: The mixture is incubated at a controlled temperature, typically 37°C, for a specified period to allow for complete hydrolysis.
-
Extraction: The reaction mixture is then subjected to extraction with an organic solvent (e.g., ethyl acetate) to isolate the aglycone.
-
Purification: The extracted aglycone is purified using chromatographic techniques like silica gel column chromatography.
Cell Viability Assay (Sphere-Formation Assay for CSCs): The anti-proliferative activity of the this compound aglycone was assessed using a sphere-formation assay for cancer stem cells.
-
Cell Culture: Human breast cancer (MDA-MB-231) and human astrocytoma (U-251MG) cells are cultured in a serum-free medium supplemented with specific growth factors (EGF and b-FGF) in ultra-low attachment plates to promote the formation of CSC-enriched spheres.
-
Treatment: After a period of sphere formation (e.g., 7 days), the spheres are treated with varying concentrations of the this compound aglycone.
-
Viability Assessment: Cell viability is measured using a suitable assay, such as the CellTiter-Glo® 3D Reagent, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The results are analyzed to determine the concentration at which the compound inhibits cell viability.
In Vivo Efficacy: A Research Gap
A comprehensive search of the scientific literature reveals a significant lack of in vivo studies specifically investigating the efficacy of this compound. While extracts from Valeriana species have been studied for various pharmacological effects, including neuroprotective activities, these studies do not isolate the effects of this compound.[6] The absence of in vivo data means that the physiological relevance of the in vitro findings on the aglycone of this compound remains unconfirmed. Key questions regarding its bioavailability, pharmacokinetics, and potential toxicity in a whole-organism setting are yet to be answered.
Signaling Pathways: A Hypothetical Model
Given the observed anti-proliferative effects of the aglycone of this compound on cancer stem cells, a hypothetical signaling pathway can be proposed. It is important to note that this is an inferred pathway based on the general understanding of CSC biology and the known activities of other natural compounds, as specific studies on the mechanism of action for this compound's aglycone are not yet available.
Caption: Hypothetical mechanism of this compound aglycone in cancer stem cells.
This proposed pathway suggests that the aglycone of this compound may interact with cell surface receptors on cancer stem cells, leading to the inhibition of key downstream signaling pathways responsible for maintaining CSC properties such as self-renewal and proliferation.
Experimental Workflow
The following diagram illustrates a logical workflow for the investigation of this compound's efficacy, from in vitro screening to potential in vivo validation.
Caption: A logical workflow for evaluating this compound's efficacy.
Conclusion
The current body of scientific evidence suggests that while this compound itself may be biologically inactive in vitro, its aglycone possesses noteworthy anti-proliferative properties against specific cancer stem cells. This highlights the potential importance of metabolic activation for the efficacy of this natural compound. However, the complete absence of in vivo studies on this compound represents a critical gap in our understanding of its therapeutic potential. Future research should prioritize in vivo investigations to determine if the promising in vitro activity of its aglycone translates to a tangible therapeutic effect in a physiological context. Such studies are essential to ascertain the compound's bioavailability, safety profile, and ultimately, its viability as a potential drug candidate.
References
- 1. Anti-Proliferative Effects of Iridoids from Valeriana fauriei on Cancer Stem Cells | Scilit [scilit.com]
- 2. Anti-Proliferative Effects of Iridoids from Valeriana fauriei on Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Anti-Proliferative Effects of Iridoids from Valeriana fauriei on Cancer Stem Cells | Semantic Scholar [semanticscholar.org]
- 4. Anti-Proliferative Effects of Iridoids from Valeriana fauriei on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Comparative Guide to the 2D NMR-Based Structural Confirmation of Kanokoside D
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of natural products is a critical step in the discovery pipeline. This guide provides a comprehensive comparison of the 2D Nuclear Magnetic Resonance (NMR) spectroscopic data used to confirm the structure of Kanokoside D, a notable iridoid glycoside, against a closely related analogue. Detailed experimental protocols and visual aids are presented to facilitate a deeper understanding of the methodologies employed.
Introduction to this compound and the Power of 2D NMR
This compound is a terpene glycoside that has been isolated from plant species of the Valeriana genus[1]. Like other iridoid glycosides, its complex stereochemistry and multiple chiral centers necessitate advanced analytical techniques for definitive structural confirmation. Two-dimensional NMR spectroscopy stands as a cornerstone in this endeavor, providing through-bond and through-space correlations that map the intricate connectivity of atoms within a molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assembling the molecular puzzle.
This guide will delve into the specific 2D NMR data that corroborates the structure of this compound and compare it with a similar, well-characterized iridoid glycoside to highlight the nuances in spectral interpretation.
Comparative Analysis of 2D NMR Data
The structural confirmation of this compound is achieved by meticulously analyzing the correlations observed in its 2D NMR spectra. Below is a comparative summary of the key 2D NMR data for this compound and a representative alternative iridoid glycoside.
Table 1: Comparison of Key 2D NMR Correlations for this compound and an Alternative Iridoid Glycoside
| Correlation Type | This compound | Alternative Iridoid Glycoside (e.g., Patrinoside) | Interpretation |
| ¹H-¹H COSY | Correlations observed between H-1/H-9, H-5/H-6, H-6/H-7, and within the isovaleroxy and glucose moieties. | Similar correlation patterns within the iridoid core and glycosidic units, with potential shifts due to different substitution. | Establishes the proton-proton coupling networks, confirming the connectivity of adjacent protons within the spin systems of the iridoid skeleton and the sugar residues. |
| ¹H-¹³C HSQC | Direct correlation of each proton to its attached carbon, confirming the chemical shifts of protonated carbons. | Direct one-bond C-H correlations are mapped, providing a blueprint of the carbon skeleton. | Assigns the carbon chemical shifts for all proton-bearing carbons, providing a foundational map of the molecule's carbon framework. |
| ¹H-¹³C HMBC | Key long-range correlations from H-1 to C-3 and C-5; H-3 to C-1, C-4, C-5, and the isovaleroxy carbonyl; H-1' to C-1; H-1'' to C-6'. | Crucial long-range correlations establish the connectivity between different spin systems and the placement of substituents. For instance, correlations from anomeric protons to the aglycone. | Confirms the connectivity between quaternary carbons and protonated carbons, the linkage of the isovaleroxy group, and the glycosidic bonds between the sugar units and the aglycone. |
| ¹H-¹H NOESY/ROESY | Spatial correlations observed between H-1 and H-9, and between protons of the aglycone and the sugar moieties. | Through-space correlations are used to deduce the relative stereochemistry of the iridoid core and the conformation of the glycosidic linkages. | Elucidates the relative stereochemistry and three-dimensional arrangement of the molecule by identifying protons that are in close proximity in space. |
Visualizing the Structure Elucidation Workflow
The process of confirming a chemical structure using 2D NMR follows a logical workflow. The following diagram illustrates the key steps involved, from initial 1D NMR analysis to the final 3D structural determination.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of 2D NMR spectra for iridoid glycosides like this compound. Specific parameters may need to be optimized based on the sample concentration and the spectrometer used.
1. Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or pyridine-d₅). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.
2. NMR Spectrometer: Spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.
3. 2D NMR Experiments:
-
¹H-¹H COSY: The COSY experiment is used to identify spin-spin coupling networks between protons. A standard gradient-selected COSY (gs-COSY) pulse sequence is commonly used. Key parameters include a spectral width of 10-12 ppm in both dimensions, 2048 data points in the direct dimension (t₂), and 256-512 increments in the indirect dimension (t₁).
-
¹H-¹³C HSQC: The HSQC experiment identifies all one-bond correlations between protons and carbons. A gradient-selected, sensitivity-enhanced HSQC pulse sequence is typically employed. The spectral width for the ¹H dimension is around 10-12 ppm, and for the ¹³C dimension is 150-200 ppm. The number of data points is typically 2048 in t₂ and 256 in t₁.
-
¹H-¹³C HMBC: The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons. A gradient-selected HMBC pulse sequence is used with a long-range coupling delay optimized for J-couplings of 4-10 Hz. Spectral widths and data points are similar to the HSQC experiment.
-
¹H-¹H NOESY/ROESY: The NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to determine the spatial proximity of protons, which is essential for stereochemical assignments. A standard phase-sensitive gradient-selected NOESY or ROESY pulse sequence is used with a mixing time ranging from 300 to 800 ms.
Signaling Pathway of Structure Confirmation
The logical flow of information from the various 2D NMR experiments to the final confirmed structure can be visualized as a signaling pathway. Each experiment provides a piece of the puzzle that, when combined, leads to the unambiguous assignment of the molecule's constitution and stereochemistry.
Conclusion
The structural confirmation of complex natural products like this compound is a testament to the power and precision of 2D NMR spectroscopy. By systematically acquiring and interpreting a suite of 2D NMR experiments, researchers can confidently piece together the molecular architecture, including the connectivity of all atoms and their relative stereochemistry. The comparative approach presented in this guide underscores the importance of detailed spectral analysis and provides a framework for the structural elucidation of other novel natural products. The methodologies and workflows described herein are fundamental to the fields of natural product chemistry, medicinal chemistry, and drug discovery.
References
A Comparative Analysis of the Biological Activities of Kanokoside D and Valerenic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of Kanokoside D and valerenic acid, two prominent constituents of the medicinal plant Valeriana officinalis. While extensive research has elucidated the pharmacological profile of valerenic acid, data on this compound is less comprehensive. This document synthesizes the available experimental evidence, offers insights into their potential mechanisms of action, and provides detailed experimental protocols for key biological assays.
Overview of Compounds
Valerenic acid , a sesquiterpenoid, is one of the most well-studied active compounds in valerian root. It is widely recognized for its anxiolytic and sedative properties, primarily attributed to its interaction with the γ-aminobutyric acid type A (GABAA) receptor system.
This compound , an iridoid glycoside, is also found in Valeriana species. Iridoids from valerian are known to possess a range of biological activities, including sedative and anxiolytic effects, though the specific contributions of this compound are not yet fully characterized.
Comparative Biological Activity
The primary target for the central nervous system effects of both valerenic acid and likely this compound is the GABAA receptor, a ligand-gated ion channel that is the principal mediator of inhibitory neurotransmission in the brain.
Valerenic Acid: A Positive Allosteric Modulator of GABAA Receptors
Valerenic acid acts as a positive allosteric modulator of GABAA receptors, enhancing the effect of GABA.[1][2] This modulation is subtype-selective, with a preference for receptors containing β2 or β3 subunits.[2] At higher concentrations, it can directly activate the receptor and also block the channel.[2] This activity is believed to underlie its sedative, anticonvulsant, and anxiolytic effects observed in vivo.[2] Furthermore, valerenic acid has been identified as a partial agonist of the 5-HT5a receptor, which may also contribute to its effects on the sleep-wake cycle.[1][3]
This compound: Putative Modulation of the GABAA Receptor
Direct experimental data on the biological activity of this compound is limited. However, studies on other iridoid esters isolated from Valeriana species provide strong evidence for their interaction with the GABAA receptor. Specifically, certain iridoids have been shown to inhibit the binding of [3H]flunitrazepam to the benzodiazepine binding site of the GABAA receptor.[4][5] This suggests that iridoids like this compound may exert their effects by modulating the receptor at this site, which is distinct from the binding site of valerenic acid.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activities of valerenic acid and related iridoids from Valeriana. It is important to note the absence of direct quantitative data for this compound.
| Compound/Class | Assay | Target | Activity | Reference |
| Valerenic Acid | Inhibition of neuronal firing rate | Brainstem neurons | IC50: 23 µM | [6] |
| Radioligand binding assay | 5-HT5a Receptor | IC50: 17.2 µM | [1][3] | |
| Radioligand binding assay | GABAA Receptor | KD (high affinity): 25 nM | [1] | |
| Radioligand binding assay | GABAA Receptor | KD (low affinity): 16 µM | [1] | |
| Iridoid Esters (from V. pavonii) | [3H]Flunitrazepam binding inhibition | GABAA Receptor (Benzodiazepine site) | 40% inhibition at 300 µM | [5] |
Signaling Pathways and Mechanisms of Action
The differential interaction of valerenic acid and potentially this compound with the GABAA receptor suggests distinct modulatory mechanisms.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the biological activities of these compounds.
[3H]Flunitrazepam Binding Assay
This assay is used to determine the binding affinity of a compound to the benzodiazepine site on the GABAA receptor.
Protocol:
-
Membrane Preparation: Whole brains (excluding cerebellum) from male Wistar rats are homogenized in a Na-K phosphate buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the buffer to a final protein concentration.
-
Incubation: A 2 mg aliquot of the membrane preparation is incubated with 1 nM [3H]Flunitrazepam. For determining non-specific binding, a parallel incubation is performed in the presence of 10 µM diazepam. Test compounds are added at various concentrations. The incubation is carried out for 60 minutes at 25°C.[7]
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.
Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus Oocytes
This electrophysiological technique allows for the functional characterization of ion channels, such as the GABAA receptor, expressed in a heterologous system.
Protocol:
-
Oocyte Preparation and Injection: Stage V-VI oocytes from Xenopus laevis are dissected and defolliculated. The oocytes are then injected with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2).[8][9]
-
Recording: After 2-3 days of incubation, recordings are performed using a two-electrode voltage-clamp setup. The oocyte is impaled with two microelectrodes, one for voltage recording and one for current injection, and the membrane potential is clamped at a holding potential of -60 mV.[8][9]
-
Drug Application: The oocyte is perfused with a bath solution. GABA is applied to elicit a baseline current. The test compound is then co-applied with GABA to assess its modulatory effect on the GABA-evoked current.
-
Data Analysis: The change in the amplitude of the GABA-evoked current in the presence of the test compound is measured and analyzed to determine the potentiation or inhibition of the receptor.
Elevated Plus-Maze (EPM) Test in Mice
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[10]
Protocol:
-
Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of two open arms and two enclosed arms.
-
Procedure: Mice are individually placed in the center of the maze, facing an open arm, and allowed to explore for a 5-minute session. The test is conducted under low-light conditions to reduce stress.
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using a video tracking system.
-
Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
Pentobarbital-Induced Sleeping Time in Mice
This test is used to evaluate the sedative and hypnotic properties of a compound.
Protocol:
-
Administration: Mice are administered the test compound or vehicle. After a set period (e.g., 30-60 minutes), a sub-hypnotic or hypnotic dose of pentobarbital is injected intraperitoneally.[11][12]
-
Observation: The latency to the loss of the righting reflex (sleep onset) and the duration of the loss of the righting reflex (sleep duration) are recorded for each mouse. The righting reflex is considered lost if the mouse remains on its back for more than 30 seconds when placed in that position.
-
Data Analysis: A decrease in the latency to sleep onset and an increase in the duration of sleep compared to the control group indicate a sedative-hypnotic effect.
Conclusion
Valerenic acid is a well-characterized modulator of the GABAA receptor, contributing significantly to the anxiolytic and sedative effects of valerian. While direct evidence for the biological activity of this compound is currently lacking, the known effects of other iridoids from Valeriana suggest a potential role as a modulator of the GABAA receptor, possibly through the benzodiazepine binding site. This would imply a different mechanism of action compared to valerenic acid.
Further research, including direct binding and functional assays with isolated this compound, is necessary to elucidate its specific pharmacological profile and to determine its contribution to the overall therapeutic effects of Valeriana officinalis. The experimental protocols provided in this guide offer a framework for conducting such investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Valerian extract and valerenic acid are partial agonists of the 5-HT5a receptor in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jppres.com [jppres.com]
- 5. researchgate.net [researchgate.net]
- 6. The gamma-aminobutyric acidergic effects of valerian and valerenic acid on rat brainstem neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. 2.4. Two‐electrode voltage clamp recordings on recombinant human GABAA receptors in Xenopus oocytes [bio-protocol.org]
- 9. Expression of recombinant GABAA receptors and two-electrode voltage-clamp recordings from Xenopus oocytes [bio-protocol.org]
- 10. protocols.io [protocols.io]
- 11. 2.11. Pentobarbital-Induced Sleep Test [bio-protocol.org]
- 12. Pentobarbital-induced sleep test [bio-protocol.org]
Validating the Anti-inflammatory Potential of Kanokoside D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a framework for evaluating the anti-inflammatory potential of the iridoid glycoside, Kanokoside D. As of the latest literature review, specific experimental data on the anti-inflammatory activity of this compound is not available. Therefore, this document serves as a comparative guide, outlining the essential experimental protocols and data presentation formats necessary for its validation. The quantitative data presented herein is illustrative, derived from studies on other relevant anti-inflammatory compounds, and is intended to provide a benchmark for future research on this compound.
Introduction to Anti-inflammatory Potential
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key contributor to various diseases. The search for novel anti-inflammatory agents is a significant area of pharmaceutical research. This compound, a terpene glycoside found in plants of the Valeriana genus, belongs to the iridoid class of compounds, which are known for their diverse biological activities, including anti-inflammatory effects.[1][2] This guide details a systematic approach to validate and characterize the anti-inflammatory potential of this compound through a series of in vitro assays.
In Vitro Validation of Anti-inflammatory Activity
A step-wise in vitro screening process is crucial to determine the anti-inflammatory efficacy and cytotoxic profile of a test compound.
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Cell Viability Assay
Objective: To determine the non-toxic concentration range of this compound on relevant cell lines, typically murine macrophages like RAW 264.7.
Table 1: Comparative Cell Viability Data
| Compound | Cell Line | Concentration Range (µM) | Viability (%) at Highest Concentration |
| This compound | RAW 264.7 | (To be determined) | (To be determined) |
| Geniposide (Iridoid) | RAW 264.7 | 10 - 200 | > 95% |
| Dexamethasone | RAW 264.7 | 1 - 100 | > 98% |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound for 24 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the supernatant and dissolve the formazan crystals in DMSO.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[3]
Nitric Oxide (NO) Production Assay
Objective: To assess the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Comparative Inhibition of Nitric Oxide Production
| Compound | Cell Line | LPS Concentration | IC₅₀ (µM) |
| This compound | RAW 264.7 | 1 µg/mL | (To be determined) |
| Compound 6 (Iridoid Glycoside) | RAW 264.7 | 1 µg/mL | 15.30 |
| Epimuqubilin A | RAW 264.7 | 1 µg/mL | 7.4 |
| Dexamethasone | RAW 264.7 | 1 µg/mL | ~50 |
Experimental Protocol: Griess Assay
-
Cell Culture and Treatment: Culture RAW 264.7 cells (1.5 x 10⁵ cells/mL) in a 96-well plate for 24 hours. Pre-treat cells with non-toxic concentrations of this compound for 1 hour before stimulating with LPS (1 µg/mL) for another 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[3][4]
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[3] A sodium nitrite standard curve is used to quantify nitrite concentration.[3]
Pro-inflammatory Cytokine Quantification
Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated macrophages.
Table 3: Comparative Inhibition of Pro-inflammatory Cytokines
| Compound | Cytokine | Cell Line | IC₅₀ (nM) |
| This compound | TNF-α | RAW 264.7 | (To be determined) |
| This compound | IL-6 | RAW 264.7 | (To be determined) |
| Dexamethasone | MCP-1 | THP-1 | 3 |
| Dexamethasone | IL-1β | THP-1 | 7 |
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.[5]
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1 hour.
-
Sample Incubation: Add cell culture supernatants (obtained from LPS-stimulated cells treated with this compound) and a standard cytokine dilution series to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotin-conjugated detection antibody.[6]
-
Enzyme Conjugate: After another wash, add streptavidin-horseradish peroxidase (HRP).
-
Substrate Addition and Measurement: Add a substrate solution (e.g., TMB) and stop the reaction with an acid. Measure the absorbance at the appropriate wavelength.[7]
Elucidation of the Mechanism of Action
Understanding the molecular pathways through which this compound exerts its anti-inflammatory effects is crucial. The NF-κB and MAPK signaling pathways are key regulators of inflammation.
NF-κB and MAPK Signaling Pathways
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central mediator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, like LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[8]
Caption: The NF-κB signaling pathway in inflammation.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It comprises several kinases, including ERK, JNK, and p38, which, upon activation by inflammatory stimuli, phosphorylate and activate transcription factors that regulate the expression of inflammatory mediators.
Caption: The MAPK signaling pathway in inflammation.
Western Blot Analysis
Objective: To investigate whether this compound inhibits the phosphorylation of key proteins in the NF-κB (e.g., p-IκBα, p-p65) and MAPK (e.g., p-p38, p-JNK, p-ERK) pathways in LPS-stimulated macrophages.
Table 4: Comparative Effect on Signaling Protein Phosphorylation
| Compound | Pathway | Target Protein | Effect |
| This compound | NF-κB | p-IκBα | (To be determined) |
| This compound | NF-κB | p-p65 | (To be determined) |
| This compound | MAPK | p-p38 | (To be determined) |
| Compound 6 (Iridoid Glycoside) | NF-κB | p-p65 | Suppression of nuclear translocation |
| Fucoidans | NF-κB & MAPK | p-IκB, p-p38, p-JNK, p-ERK | Inhibition of phosphorylation |
Experimental Protocol: Western Blot
-
Cell Lysis: After treatment with this compound and/or LPS, lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.[1][8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[1]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-p65, anti-p65) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[1] Densitometric analysis is performed to quantify the protein expression levels, which are typically normalized to a loading control like β-actin or GAPDH.[1][9]
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the initial validation of the anti-inflammatory potential of this compound. The provided protocols and comparative data from related compounds offer a robust framework for researchers. Positive results from these in vitro studies, particularly the significant inhibition of inflammatory mediators and modulation of key signaling pathways at non-toxic concentrations, would strongly support the progression of this compound to more complex in vivo models of inflammation. Further research is warranted to isolate and test this compound to fill the existing knowledge gap and potentially develop a new therapeutic agent for inflammatory diseases.
References
- 1. 2.9. Western Blot Analysis of NF-κB and MAPK8 [bio-protocol.org]
- 2. Frontiers | Iridoid glycoside dimers from fruits of Cornus officinalis and their anti-inflammatory activity [frontiersin.org]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. h-h-c.com [h-h-c.com]
- 7. bowdish.ca [bowdish.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Kanokoside D: A Guide for Laboratory Professionals
Absence of specific regulatory guidance on the disposal of Kanokoside D necessitates a cautious approach, treating it as a potentially hazardous substance until comprehensive toxicological data is available. Researchers, scientists, and drug development professionals are advised to adhere to general best practices for chemical waste management, prioritizing safety and environmental protection.
While specific disposal protocols for this compound are not publicly available, its known physical and chemical properties can inform a conservative disposal strategy. The following table summarizes key data for this compound.
| Property | Value |
| Molecular Formula | C27H44O16 |
| Molecular Weight | 624.6 g/mol |
| CAS Number | 64703-88-4 |
| Physical Description | Solid (presumed) |
| Solubility | Soluble in water (estimated at 1e+006 mg/L at 25°C)[1] |
Experimental Protocols: A General Framework for Disposal
Given the lack of specific hazard classification for this compound, the following experimental protocol outlines a general, precautionary procedure for its disposal. This protocol is based on standard guidelines for handling non-hazardous or unknown-toxicity chemical powders in a laboratory setting.
Objective: To safely dispose of residual this compound powder and its container in the absence of specific disposal directives.
Materials:
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat.[2][3][4]
-
Sealable, chemically compatible waste container.
-
Waste label.
-
Appropriate solvent for rinsing (e.g., water, given its solubility).
-
Secondary containment tray.[1]
Procedure:
-
Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[2][3][4]
-
Conduct all handling and disposal procedures within a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
-
Use a secondary containment tray to manage any potential spills.[1]
-
-
Disposal of Unused this compound Powder:
-
Carefully transfer any remaining this compound powder into a designated, sealable waste container.
-
Ensure the container is compatible with the chemical and is in good condition.[1]
-
Securely label the waste container with "Unwanted Laboratory Materials," the chemical name "this compound," and the approximate quantity.
-
Store the sealed waste container in a designated, secure area for chemical waste, away from incompatible materials.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous or chemical waste.[5][6][7] Do not dispose of solid chemical waste in regular laboratory trash cans that are handled by custodial staff.[5]
-
-
Decontamination and Disposal of Empty Containers:
-
Once the container is empty of all visible powder, rinse it three times with a suitable solvent. Given this compound's water solubility, purified water can be used.
-
Collect the rinsate (the liquid from rinsing) and manage it as chemical waste. The rinsate should be placed in a designated container for aqueous chemical waste.
-
After triple-rinsing, deface or remove the original label on the empty container to prevent misidentification.[5]
-
The rinsed and defaced container can typically be disposed of in the regular laboratory waste stream for glass or plastic, as per your institution's guidelines.[5]
-
Caption: General workflow for the disposal of this compound and its container.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. falseguridad.com [falseguridad.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. pps-essentials.co.uk [pps-essentials.co.uk]
- 5. sfasu.edu [sfasu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling Kanokoside D
Essential Safety and Handling Guide for Kanokoside D
Disclaimer: Specific toxicological properties for this compound have not been extensively documented. Therefore, it is imperative to treat this compound as potentially hazardous and handle it with the utmost care. The following guidelines are based on standard laboratory procedures for handling chemicals of unknown toxicity.[1][2][3] Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
Precautionary Hazard Assessment
Given the limited safety data, a conservative approach is necessary. Researchers should operate under the assumption that this compound may present the following hazards until more information is available.
| Potential Hazard | Route of Exposure | Precautionary Measures |
| Irritation | Skin/Eye Contact | Avoid direct contact. Wear appropriate gloves and safety glasses or goggles.[4][5] |
| Respiratory Tract Irritation | Inhalation of powder | Handle in a well-ventilated area or chemical fume hood. Avoid generating dust. |
| Unknown Systemic Effects | Ingestion, Inhalation, Skin Absorption | Minimize all routes of exposure through engineering controls and personal protective equipment.[2][3] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final line of defense against potential exposure.[6] The minimum required PPE for handling this compound in solid or solution form is outlined below.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Inspect gloves before use and remove them properly to avoid contamination.[1] |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from splashes or airborne particles.[5][7] |
| Body Protection | Fully buttoned laboratory coat | Protects skin and personal clothing from contamination.[4][5] |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects.[5] |
Operational and Disposal Plans
The following procedural guidance provides a systematic approach to handling this compound safely from receipt to disposal.
Step-by-Step Handling Protocol
1. Preparation and Area Setup:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or on a benchtop in a well-ventilated laboratory.
-
Ensure the work surface is clean and uncluttered.
-
Have a chemical spill kit readily accessible.
-
Verify that a safety shower and eyewash station are nearby and unobstructed.[2]
2. Weighing the Solid Compound:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling fine powders.
-
Use a micro-spatula to carefully transfer the solid to a tared weigh boat or container.
-
Avoid creating dust. If any powder is spilled, clean it up immediately following the spill procedures below.
-
Close the primary container tightly after dispensing.
3. Dissolving the Compound:
-
Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.
-
If sonication or heating is required, ensure the container is appropriately sealed or capped to prevent aerosolization.
-
All solutions should be clearly labeled with the chemical name, concentration, solvent, date, and your initials.[8]
4. Post-Handling:
-
After handling is complete, wipe down the work area with an appropriate solvent (e.g., 70% ethanol or as determined by your lab's protocol) to decontaminate the surface.
-
Remove gloves and lab coat before leaving the laboratory.[3]
-
Wash hands thoroughly with soap and water after any handling procedure, even if gloves were worn.[3]
Small Spill Cleanup Procedure
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Containment: If the spill involves a solution, contain it with absorbent pads or sand. For a solid spill, gently cover it with a damp paper towel to avoid making the powder airborne.
-
Cleanup: Wearing your standard PPE, carefully clean the affected area. For liquids, use absorbent pads. For the contained solid, gently wipe it up with the damp towel.
-
Decontamination: Wipe the spill area with a suitable solvent or detergent solution, followed by water.
-
Disposal: All materials used for cleanup (gloves, pads, towels) must be placed in a sealed bag or container and disposed of as chemical waste.
Disposal Plan
Treat all this compound waste as hazardous chemical waste unless directed otherwise by your institution's EHS department.[7][8]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused this compound, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, paper towels) in a clearly labeled, sealed container. The label should read "Hazardous Waste," list the chemical name, and have an approximate amount. |
| Liquid Waste | Collect solutions containing this compound in a designated, leak-proof, and compatible waste container. The container must be clearly labeled with "Hazardous Waste" and a full list of its chemical contents, including solvents and their approximate percentages. Do not mix incompatible waste streams. |
| Empty Containers | The original container of this compound, once empty, should be managed as chemical waste according to your site's procedures. Some institutions may allow disposal in regular trash after triple-rinsing, but this should be confirmed with EHS.[9] |
Safety Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ehs.okstate.edu [ehs.okstate.edu]
- 3. 7.1 Minimize Exposure to Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. Dealing with Unknown Compounds – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 5. quora.com [quora.com]
- 6. youthfilter.com [youthfilter.com]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 9. sfasu.edu [sfasu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
